2-Methylpentyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpentyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-5-7(2)6-10-8(3)9/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTVUHTZGGZFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052532 | |
| Record name | 2-Methylpentyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7789-99-3 | |
| Record name | 1-Pentanol, 2-methyl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentanol, 2-methyl-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentanol, 2-methyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylpentyl acetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pentanol, 2-methyl-, 1-acetate | |
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Foundational & Exploratory
2-Methylpentyl Acetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2-methylpentyl acetate (B1210297), a significant organic compound with applications in various scientific fields. This document covers its fundamental chemical identifiers, physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and key safety information.
Chemical Identity and Synonyms
2-Methylpentyl acetate is an organic ester with a characteristic fruity odor. Its unique chemical structure and properties make it a subject of interest in chemical research and development.
The compound is also known by several synonyms, which are crucial for comprehensive literature and database searches.
Common Synonyms: [1]
-
Acetic acid, 2-methylpentyl ester
-
2-Methylamyl acetate
-
1-Pentanol, 2-methyl-, acetate
-
Acetic acid, 2-methylamyl ester
-
2-methyl-1-pentyl acetate
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| Boiling Point | 160 °C | [1][2] |
| Density | 0.87 g/cm³ | [1] |
| Flash Point | 46.7 °C | [1] |
| Refractive Index | 1.4060-1.4090 | [1] |
| LogP | 1.98570 | [1] |
| Melting Point | -80.9 °C (estimate) | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are critical for reproducible research. This section outlines standard experimental protocols.
Synthesis via Fischer Esterification
This compound can be synthesized using the Fischer esterification method, which involves the acid-catalyzed reaction of 2-methyl-1-pentanol (B47364) with acetic acid.[3][4][5] This reversible reaction is typically driven towards the product side by using an excess of one of the reactants or by removing water as it is formed.[3][4]
Materials:
-
2-Methyl-1-pentanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine 2-methyl-1-pentanol and a molar excess of glacial acetic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and purify the crude this compound by fractional distillation, collecting the fraction boiling around 160 °C.
Analysis by Gas Chromatography (GC)
Gas chromatography is a standard analytical technique for assessing the purity of this compound and for its quantitative determination.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., CP-Wax 52 CB), is suitable for separating acetate esters.[6]
-
Injector Temperature: 250 °C.[6]
-
Detector Temperature: 275 °C.[6]
-
Oven Temperature Program: An initial temperature of 50 °C, held for a few minutes, followed by a ramp of 10 °C/min to 200 °C.[6]
Sample Preparation:
-
Dilute a small amount of the this compound sample in a suitable solvent, such as ethanol (B145695) or acetone.
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
Data Analysis:
The retention time of the peak corresponding to this compound is used for qualitative identification. The peak area is proportional to the concentration and is used for quantitative analysis.
Visualization of Chemical Identifiers
The following diagram illustrates the logical relationship between the key identifiers of this compound.
Caption: Key identifiers for this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. athabascau.ca [athabascau.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. agilent.com [agilent.com]
- 7. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
An In-depth Technical Guide on the Physical Constants of Acetic Acid 2-Methylpentyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical constants of acetic acid 2-methylpentyl ester, a compound with applications as a solvent and flavoring agent. The information is presented to support research, development, and quality control activities.
Core Physical and Chemical Properties
Acetic acid 2-methylpentyl ester, also known as 2-methylpentyl acetate (B1210297), is a colorless liquid with a characteristic fruity odor.[1][2][3] Its fundamental properties are crucial for its application in various industrial and research settings.
Table of Physical Constants
The following table summarizes the key quantitative data for acetic acid 2-methylpentyl ester.
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₈H₁₆O₂ | - | [1][4][5][6] |
| Molecular Weight | 144.21 | g/mol | [1][4][5] |
| Boiling Point | 160 | °C | [1][2][7][8] |
| Melting Point (estimate) | -80.9 | °C | [2][7] |
| Density | 0.87 | g/cm³ | [2][7] |
| Specific Gravity (20/20) | 0.87 | - | [8] |
| Refractive Index | 1.4060 - 1.4090 | - | [2][7] |
| Flash Point | 46.7 - 47 | °C | [7][8] |
| Appearance | Colorless to Almost colorless clear liquid | - | [2][3] |
| LogP (Octanol/Water Partition Coefficient) | 1.98570 - 2.650 | - | [2][4][7] |
| Hydrogen Bond Acceptor Count | 2 | - | [3][4][7] |
| Hydrogen Bond Donor Count | 0 | - | [4][7] |
| Rotatable Bond Count | 5 | - | [3][7] |
Experimental Protocols
While specific experimental details for the cited data are not publicly available, the following outlines a general, standardized protocol for determining a key physical constant, such as the boiling point, which is a critical parameter for distillation and purification processes.
Protocol: Determination of Boiling Point by Distillation
-
Apparatus Setup:
-
Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
-
Ensure all glassware is clean and dry.
-
Place a few boiling chips in the round-bottom flask to ensure smooth boiling.
-
-
Sample Preparation:
-
Fill the round-bottom flask with a sufficient volume of acetic acid 2-methylpentyl ester, typically to about two-thirds of its capacity.
-
-
Distillation Process:
-
Begin heating the flask gently using a heating mantle.
-
Monitor the temperature as the liquid heats and begins to vaporize.
-
The vapor will rise and come into contact with the thermometer bulb. The temperature will plateau at the boiling point of the substance.
-
Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This stable temperature is the boiling point.
-
-
Data Recording and Analysis:
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
-
If necessary, apply a pressure correction to normalize the boiling point to standard atmospheric pressure.
-
Visualizations
Logical Relationship of Key Physical Properties
The following diagram illustrates the interconnectedness of several key physical properties of acetic acid 2-methylpentyl ester. Understanding these relationships is essential for predicting the behavior of the substance under various conditions.
Caption: Interrelation of Acetic Acid 2-Methylpentyl Ester's Physical Properties.
References
- 1. 2-Methylpentyl Acetate [myskinrecipes.com]
- 2. ACETIC ACID 2-METHYLPENTYL ESTER CAS#: 7789-99-3 [m.chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. 1-Pentanol, 2-methyl-, acetate [webbook.nist.gov]
- 7. lookchem.com [lookchem.com]
- 8. This compound | 7789-99-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Spectroscopic Profile of 2-Methylpentyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylpentyl acetate (B1210297), an organic compound of interest in various chemical and pharmaceutical applications. This document compiles and analyzes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below is a summary of the predicted ¹H and ¹³C NMR data for 2-Methylpentyl acetate.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the different types of protons in a molecule and their neighboring protons.
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |
| a | 0.88 - 0.92 | t | 3H |
| b | 1.15 - 1.40 | m | 4H |
| c | 1.45 - 1.60 | m | 1H |
| d | 0.90 - 0.94 | d | 3H |
| e | 3.85 - 3.95 | m | 2H |
| f | 2.04 | s | 3H |
-
t = triplet, d = doublet, m = multiplet, s = singlet
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in a molecule.
| Carbon | Chemical Shift (δ) ppm (Predicted) |
| 1 | ~14.0 |
| 2 | ~20.0 |
| 3 | ~39.0 |
| 4 | ~34.0 |
| 5 | ~17.0 |
| 6 | ~68.0 |
| 7 | ~171.0 |
| 8 | ~21.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for an ester.[1]
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~1740 | Strong | C=O | Stretch |
| ~1240 | Strong | C-O | Stretch (ester) |
| 2850-2960 | Strong | C-H | Stretch (alkane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound can be obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[2]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 144 | Low | [M]⁺ (Molecular Ion) |
| 87 | Moderate | [CH₃COOCH₂CH(CH₃)]⁺ |
| 70 | Moderate | [C₅H₁₀]⁺ |
| 43 | High | [CH₃CO]⁺ (Base Peak) |
Experimental Protocols
NMR Spectroscopy of this compound
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid ester sample.[3]
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.
FTIR Spectroscopy of this compound
This protocol describes the acquisition of an IR spectrum for a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory.[4]
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage.
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly after the measurement.
Gas Chromatography-Mass Spectrometry (GC-MS) of this compound
This protocol provides a general method for the analysis of a volatile ester by GC-MS.[5]
Sample Preparation:
-
Dilute the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration (e.g., 100 ppm).
Instrumentation and Data Acquisition:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Inject a small volume of the prepared sample (e.g., 1 µL) into the GC inlet. The components will be separated on the column and subsequently analyzed by the mass spectrometer.
Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general experimental workflow.
References
Discovery and natural occurrence of 2-Methylpentyl acetate
This in-depth technical guide provides a detailed overview of 2-methylpentyl acetate (B1210297), covering its discovery, natural occurrence, chemical properties, and the experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of drug development, flavor and fragrance chemistry, and natural product analysis.
Introduction and Discovery
2-Methylpentyl acetate (also known as 2-methylamyl acetate) is an organic compound classified as an ester. It is recognized for its characteristic fruity aroma, reminiscent of banana and pear. While the precise historical moment of its initial synthesis or identification is not extensively documented, its discovery is intrinsically linked to the broader exploration of fruit volatiles and essential oils that commenced in the early 20th century. Seminal work by chemists like Power and Chesnut in the 1920s on the volatile constituents of apples and other fruits laid the foundation for the identification of numerous esters, including a variety of acetate esters that contribute to the complex aromas of natural products. The development of advanced analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), in the mid-20th century was pivotal in isolating and definitively identifying specific ester compounds like this compound from complex natural mixtures.
Physicochemical Properties
This compound is a colorless liquid with a distinct fruity odor. Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol |
| CAS Number | 7789-99-3 |
| Appearance | Colorless liquid |
| Odor | Fruity, banana, pear-like |
| Boiling Point | 160 °C |
| Melting Point | -80.9 °C (estimate) |
| Density | 0.87 g/cm³ |
| Flash Point | 46.7 °C |
| Solubility | Slightly soluble in water; soluble in most organic solvents |
Natural Occurrence
This compound is a naturally occurring ester found in a variety of fruits, where it contributes to their characteristic aroma profiles. The concentration of this volatile compound can vary significantly depending on the fruit variety, stage of ripeness, and environmental conditions. Below is a summary of its documented natural occurrences.
| Natural Source | Cultivar(s) | Concentration / Presence | Reference(s) |
| Banana (Musa spp.) | Brazilian, Fenjiao | Detected and quantified. For example, in one study, the relative content in ripe Fenjiao bananas was 0.32% and in Brazilian bananas was 0.13% of the total volatile compounds.[1] | [1] |
| Apple (Malus domestica) | Various | Present as a minor volatile component in some cultivars.[2] | [2] |
| Pear (Pyrus spp.) | Various | Identified as a volatile component contributing to the overall aroma. | |
| Strawberry (Fragaria × ananassa) | Various | Detected in the complex mixture of strawberry volatiles. |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and its isolation and identification from natural sources.
Synthesis of this compound via Fischer Esterification
This compound can be synthesized in the laboratory through the Fischer esterification of 2-methylpentan-1-ol with acetic acid, using a strong acid catalyst.
Materials:
-
2-methylpentan-1-ol
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Dichloromethane (or other suitable organic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine one molar equivalent of 2-methylpentan-1-ol with an excess (typically 1.5 to 2 molar equivalents) of glacial acetic acid.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol volume) to the mixture while swirling.
-
Add a few boiling chips and attach a reflux condenser to the flask.
-
Heat the mixture to reflux using a heating mantle for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel and wash it sequentially with water, 5% sodium bicarbonate solution (to neutralize the excess acid), and again with water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the dried organic layer to remove the drying agent.
-
Purify the crude this compound by fractional distillation to obtain the pure product.
Caption: Fischer Esterification of 2-Methylpentan-1-ol.
Isolation and Identification from Natural Sources via Headspace GC-MS
The analysis of volatile compounds like this compound in fruits is commonly performed using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Fruit sample (e.g., banana, apple)
-
Sodium chloride
-
Internal standard (e.g., ethyl heptanoate)
-
SPME fiber assembly (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating)
-
Headspace vials with septa
-
Gas chromatograph-mass spectrometer (GC-MS) system
Procedure:
-
Sample Preparation: Homogenize a known weight of the fruit sample. Transfer the homogenate to a headspace vial. To enhance the release of volatiles, add a saturated solution of sodium chloride. Spike the sample with a known amount of an internal standard.
-
Headspace Extraction (SPME): Seal the vial and place it in a temperature-controlled autosampler. Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace. Expose the SPME fiber to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.
-
GC-MS Analysis: Retract the fiber and inject it into the heated injection port of the GC-MS. The adsorbed volatiles are thermally desorbed onto the GC column.
-
Separation and Detection: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column. The separated compounds are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum is recorded.
-
Identification and Quantification: Identify this compound by comparing its retention time and mass spectrum with those of an authentic standard or with entries in a mass spectral library (e.g., NIST). Quantify the compound by comparing its peak area to that of the internal standard.
Caption: HS-SPME-GC-MS Workflow for Volatile Analysis.
Biological Relevance: Olfactory Signaling
As a volatile ester, this compound's primary biological relevance in the context of human perception is its role as an odorant. The detection of such volatile compounds is mediated by the olfactory system. The following diagram illustrates the general signaling pathway initiated by the binding of an odorant molecule, such as this compound, to an olfactory receptor.
Caption: Generalized Olfactory Signaling Pathway for Esters.
The process begins with the binding of this compound to a specific G-protein coupled olfactory receptor in the nasal epithelium. This binding event activates the associated G-protein (Golf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of sodium and calcium ions. This influx causes depolarization of the olfactory receptor neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed and perceived as a specific scent.
References
Toxicological and Safety Profile of 2-Methylpentyl Acetate: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the toxicological and safety profile of 2-Methylpentyl acetate (B1210297). Direct toxicological data for 2-Methylpentyl acetate is limited. Therefore, this guide utilizes a read-across approach, incorporating data from structurally similar compounds, primarily isobutyl acetate and isoamyl acetate, to provide a robust safety assessment. This approach is a scientifically accepted method for data gap filling in toxicological evaluations.
Introduction to this compound
This compound, a clear, colorless liquid with a characteristic fruity odor, belongs to the family of acetate esters. It finds applications as a solvent and fragrance ingredient in various industries. A thorough understanding of its toxicological profile is essential for ensuring safe handling and use.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | Acetic acid 2-methylpentyl ester, 2-Methylamyl acetate | [1][2] |
| CAS Number | 7789-99-3 | [2] |
| Molecular Formula | C8H16O2 | [2] |
| Molecular Weight | 144.21 g/mol | [2] |
| Boiling Point | 160 °C | [2] |
| Flash Point | 46.7 °C | [2] |
| Density | 0.87 g/cm³ | [2] |
Toxicological Profile (Based on Read-Across Data)
The toxicological assessment of this compound is based on data from structurally related acetate esters, isobutyl acetate and isoamyl acetate.
Acute Toxicity
Acute toxicity studies evaluate the adverse effects of a substance after a single or short-term exposure.
Table 1: Acute Toxicity Data for Structural Analogues
| Endpoint | Species | Route | Value | Analogue | Reference |
| LD50 | Rat | Oral | 13,400 mg/kg | Isobutyl acetate | [3] |
| LD50 | Rabbit | Oral | 4,763 mg/kg | Isobutyl acetate | [3][4] |
| LD50 | Rat | Oral | 16,600 mg/kg | Isoamyl acetate | [5][6] |
| LD50 | Rabbit | Oral | 7,422 mg/kg | Isoamyl acetate | [7] |
| LD50 | Rabbit | Dermal | > 17,400 mg/kg | Isobutyl acetate | [3][4][8] |
| LD50 | Rabbit | Dermal | > 5,000 mg/kg | Isoamyl acetate | [5] |
| LC50 | Rat | Inhalation | 8,000 ppm (4 hours) | Isobutyl acetate | [3][9] |
Summary: Based on the data from its analogues, this compound is expected to have low acute toxicity via the oral and dermal routes. Inhalation of high concentrations of vapors may cause adverse effects.[3][4][5][6][7][8][9]
Skin Irritation and Corrosion
These studies assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
Table 2: Skin Irritation Data for Structural Analogues
| Finding | Species | Analogue | Reference |
| Non-irritating | Rabbit | Isoamyl acetate | [5] |
| Mild to moderate irritation | Rabbit | Isobutyl acetate | [3][4] |
Summary: this compound is predicted to be a mild to moderate skin irritant.[3][4][5] Repeated or prolonged contact may cause skin dryness or cracking.
Eye Irritation
This endpoint evaluates the potential of a substance to cause damage to the eyes.
Table 3: Eye Irritation Data for Structural Analogues
| Finding | Species | Analogue | Reference |
| Moderate conjunctival irritation | Rabbit | n-pentyl acetate and 2-methylbutyl acetate (isomers) | [5] |
| Moderate inflammation | Rabbit | Isobutyl acetate | [3] |
Summary: this compound is expected to be an eye irritant, causing redness, watering, and itching.[3][4][5]
Skin Sensitization
Skin sensitization is an allergic response following skin contact with a substance.
Table 4: Skin Sensitization Data for Structural Analogues
| Finding | Test Type | Species | Analogue | Reference |
| Not sensitizing | Maximization test | Guinea pig | Isobutyl acetate | [10] |
| Not sensitizing | Patch test | Human | Isobutyl acetate | [10] |
Summary: Based on the available data for isobutyl acetate, this compound is not expected to be a skin sensitizer (B1316253).[10]
Mutagenicity
Mutagenicity tests assess the potential of a substance to induce genetic mutations.
Table 5: Mutagenicity Data for Structural Analogues
| Test System | Finding | Analogue | Reference |
| Ames test (Salmonella typhimurium) | Negative | Isoamyl acetate | [11][12] |
| Chromosomal aberration test (Chinese hamster lung cells) | Negative | Isoamyl acetate | [5][11] |
| Ames test (Salmonella typhimurium) | Negative | Isobutyl acetate | |
| Chromosomal aberration test (V79 hamster cells) | Negative | Isobutyl acetate | [10] |
Summary: this compound is not expected to be mutagenic, based on the negative results from a range of in vitro assays on its structural analogues.[5][10][11][13][12]
Repeated Dose Toxicity
Repeated dose toxicity studies evaluate the effects of long-term or repeated exposure to a substance.
Table 6: Repeated Dose Toxicity Data for Structural Analogues
| Study Type | Species | Route | NOAEL/LOAEC | Analogue | Reference |
| 90-day inhalation study | Rat | Inhalation | NOAEC: 500 ppm | n-Butyl acetate (structurally related) | [14] |
Summary: While specific repeated dose toxicity data for isobutyl and isoamyl acetate were not found, data on the structurally related n-butyl acetate suggests that the primary effects of prolonged inhalation exposure would likely be irritation of the respiratory tract.[14] Further studies would be needed to establish a definitive No-Observed-Adverse-Effect Level (NOAEL) for this compound.
Experimental Protocols
The following sections detail the methodologies for the key toxicological experiments cited, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.
Acute Toxicity Testing
This method is used to estimate the acute oral toxicity (LD50) of a substance. The test proceeds in a stepwise manner, using a minimum number of animals.
-
Test Animals: Typically, three female rats per step are used.
-
Procedure: A starting dose is selected from a series of defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance is administered orally by gavage.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Endpoint: The LD50 is not calculated as a precise value but is assigned to a toxicity class based on the observed mortality at different dose levels.
Skin and Eye Irritation Testing
This in vitro method uses a three-dimensional reconstructed human epidermis (RhE) model to assess skin irritation potential, reducing the need for animal testing.
-
Test System: A commercially available RhE model (e.g., EpiDerm™, EpiSkin™).
-
Procedure: The test chemical is applied topically to the surface of the RhE tissue. After a defined exposure period, the chemical is removed, and the tissue is incubated.
-
Endpoint: Cell viability is measured using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is a skin irritant.
This in vitro method utilizes a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals that are not classified as eye irritants.
-
Test System: A commercially available RhCE model (e.g., EpiOcular™).
-
Procedure: The test substance is applied to the surface of the RhCE tissue for a specified exposure time.
-
Endpoint: Tissue viability is determined using the MTT assay. If the mean tissue viability is above 60%, the chemical is considered a non-irritant.
Skin Sensitization Testing
This in vitro assay assesses the potential of a chemical to induce skin sensitization by measuring the activation of the Keap1-Nrf2-ARE pathway in keratinocytes.
-
Test System: A genetically modified human keratinocyte cell line (e.g., KeratinoSens™) containing a luciferase reporter gene linked to an antioxidant response element (ARE).
-
Procedure: The cells are exposed to the test chemical for a defined period.
-
Endpoint: Activation of the ARE pathway leads to the production of luciferase, which is quantified by measuring luminescence. A significant increase in luminescence above a certain threshold indicates a sensitizing potential.
Mutagenicity Testing
This is a widely used in vitro test to detect gene mutations induced by a chemical.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).
-
Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar (B569324) medium lacking the specific amino acid.
-
Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the negative control.
Repeated Dose Toxicity Testing
This study provides information on the potential health hazards from repeated oral exposure to a substance over a 90-day period.
-
Test Animals: Typically rats, with at least 10 males and 10 females per dose group.
-
Procedure: The test substance is administered daily by gavage or in the diet/drinking water at three or more dose levels, plus a control group.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored weekly. Hematology, clinical chemistry, and urinalysis are performed at the end of the study.
-
Endpoint: A detailed necropsy and histopathological examination of organs and tissues are conducted to identify target organs of toxicity. The No-Observed-Adverse-Effect Level (NOAEL) is determined.
Conclusion
Based on a comprehensive read-across analysis of its structural analogues, this compound is anticipated to have a low order of acute toxicity. It is likely to be a mild to moderate skin and eye irritant. The available data suggests it is not a skin sensitizer and is not mutagenic. Due to the lack of specific repeated-dose toxicity data, caution should be exercised in scenarios involving prolonged or repeated exposure. The established experimental protocols outlined in the OECD guidelines provide a clear framework for any future toxicological evaluation of this compound. It is recommended that any handling of this substance be done in accordance with standard industrial hygiene practices, including the use of appropriate personal protective equipment to avoid skin and eye contact.
References
- 1. iivs.org [iivs.org]
- 2. tecolab-global.com [tecolab-global.com]
- 3. dir.ca.gov [dir.ca.gov]
- 4. dl.iranchembook.ir [dl.iranchembook.ir]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. home.miracosta.edu [home.miracosta.edu]
- 7. Isoamyl Acetate | C7H14O2 | CID 31276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Isobutyl acetate - IDLH | NIOSH | CDC [cdc.gov]
- 10. dir.ca.gov [dir.ca.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Isoamyl acetate (123-92-2) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 13. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 2-Methylpentyl Acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-methylpentyl acetate (B1210297), a versatile organic solvent and fragrance ingredient. Understanding its solubility is critical for its effective use in various applications, including coatings, inks, and as a medium for chemical reactions. This document compiles available data on its solubility, outlines a general experimental protocol for solubility determination, and presents a logical framework for predicting its miscibility with different classes of organic solvents.
Physicochemical Properties of 2-Methylpentyl Acetate
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O₂ | [1][2][3] |
| Molecular Weight | 144.21 g/mol | [1][2][3] |
| Boiling Point | 160 °C (at 760 mmHg) | [1] |
| Density | 0.87 g/cm³ | [2] |
| LogP (Octanol-Water Partition Coefficient) | 2.65 - 2.7 | [2] |
| Water Solubility | Very low to insoluble |
Solubility of this compound in Organic Solvents
The following table summarizes the expected solubility and miscibility of this compound in various common organic solvents based on available information for it and structurally similar compounds like sec-hexyl acetate and n-hexyl acetate.
| Solvent Class | Solvent | Expected Solubility/Miscibility | Rationale & Citations |
| Alcohols | Ethanol (B145695) | Miscible | Esters are generally miscible with alcohols. PubChem states that 4-methyl-2-pentyl acetate is very soluble in ethanol.[4] |
| Methanol | Miscible | Similar polarity and ability to engage in dipole-dipole interactions. | |
| Isopropanol | Miscible | Similar to ethanol and methanol. | |
| Ethers | Diethyl Ether | Very Soluble/Miscible | PubChem indicates that 4-methyl-2-pentyl acetate is very soluble in ethyl ether.[4] |
| Tetrahydrofuran (THF) | Miscible | A polar aprotic solvent that is a good solvent for many organic compounds. | |
| Ketones | Acetone | Soluble/Miscible | Esters are generally soluble in ketones.[5] |
| Methyl Ethyl Ketone (MEK) | Miscible | Similar to acetone. | |
| Aromatic Hydrocarbons | Toluene | Miscible | Nonpolar nature allows for good miscibility. |
| Benzene | Miscible | Similar to toluene. | |
| Aliphatic Hydrocarbons | Hexane | Miscible | "Like dissolves like" principle; both are nonpolar. |
| Heptane | Miscible | Similar to hexane. | |
| Halogenated Solvents | Dichloromethane | Miscible | A versatile solvent for a wide range of organic compounds. |
| Chloroform | Miscible | Similar to dichloromethane. | |
| Polar Aprotic Solvents | Dimethylformamide (DMF) | Likely Miscible | A strong polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | Likely Miscible | A strong polar aprotic solvent. |
Experimental Protocol for Solubility Determination
The following provides a general methodology for the qualitative and semi-quantitative determination of the solubility of this compound in an organic solvent.
Objective: To determine the miscibility or approximate solubility of this compound in a given organic solvent at a specified temperature (e.g., room temperature).
Materials:
-
This compound (high purity)
-
A range of organic solvents (analytical grade)
-
Calibrated pipettes or micropipettes
-
Volumetric flasks (various sizes)
-
Vortex mixer
-
Temperature-controlled environment (e.g., water bath or incubator)
-
Clear glass vials or test tubes with caps
Procedure:
-
Preparation of Solvent: Add a known volume (e.g., 1.0 mL) of the organic solvent to be tested into a clear glass vial.
-
Initial Addition of Solute: Using a calibrated pipette, add a small, known volume (e.g., 0.1 mL) of this compound to the solvent in the vial.
-
Mixing: Cap the vial securely and vortex the mixture for 30-60 seconds to ensure thorough mixing.
-
Observation for Miscibility: Visually inspect the mixture against a well-lit background.
-
Miscible: If the mixture remains a single, clear, and homogenous phase with no visible separation or cloudiness, the two liquids are miscible at this ratio.
-
Immiscible or Partially Soluble: If two distinct layers form, or if the solution becomes cloudy or shows evidence of undissolved droplets, the components are immiscible or have limited solubility.
-
-
Incremental Addition for Semi-Quantitative Analysis (if miscible): Continue to add known volumes of this compound to the solvent, vortexing and observing after each addition. Note the point at which saturation is reached (i.e., when the solution becomes cloudy or a separate phase appears). This provides a semi-quantitative measure of solubility.
-
Temperature Control: For more precise measurements, conduct the experiment in a temperature-controlled environment, as solubility can be temperature-dependent.
-
Replication: Repeat the experiment at least three times for each solvent to ensure the reliability of the results.
This general protocol can be adapted for more quantitative analysis, for instance, by using gravimetric methods to determine the mass of solute dissolved in a given mass or volume of solvent.
Logical Framework for Solubility Prediction
The solubility of this compound can be predicted based on its molecular structure and the properties of the solvent. The following diagram illustrates the logical relationship between the polarity of the solvent and the expected solubility of this compound.
Caption: Predicted solubility of this compound.
Conclusion
This compound is a versatile organic compound with broad miscibility in a variety of organic solvents. Its solubility is primarily driven by its relatively nonpolar character, making it highly compatible with other nonpolar and moderately polar aprotic solvents. While comprehensive quantitative solubility data remains a subject for further investigation, the principles outlined in this guide, along with the provided experimental protocol, offer a solid framework for researchers and professionals in predicting and determining its solubility for various applications.
References
An In-depth Technical Guide to the Thermochemical Properties of 2-Methylpentyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key thermochemical properties of 2-methylpentyl acetate (B1210297) (C₈H₁₆O₂), a significant organic ester. Due to a notable lack of direct experimental data for this specific branched-chain ester, this document synthesizes information on closely related isomers and linear alkyl acetates to offer valuable estimations. It details the established experimental protocols for determining the enthalpy of formation, heat capacity, and vapor pressure of organic esters. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields where the thermochemical behavior of such compounds is critical. All quantitative data is presented in structured tables for ease of comparison, and a logical workflow for the determination of these properties is visualized.
Introduction
2-Methylpentyl acetate is an organic ester with applications as a solvent and fragrance ingredient. A thorough understanding of its thermochemical properties is essential for process design, safety assessments, and modeling in various scientific and industrial applications, including pharmaceuticals. These properties, such as the enthalpy of formation, heat capacity, and vapor pressure, govern the energy requirements, phase behavior, and volatility of the substance. This guide addresses the current landscape of available data and the experimental methodologies for its determination.
Thermochemical Properties of this compound and Related Esters
While direct experimental data for this compound is scarce in the literature, data for other C8 esters and various alkyl acetates can provide useful approximations. The following tables summarize available data for relevant compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂ | N/A |
| Molecular Weight | 144.21 g/mol | N/A |
| Boiling Point | 160 °C | [1][2][3] |
| Density | 0.87 g/cm³ | [1] |
| Flash Point | 46.7 °C | [1] |
| Melting Point | -80.9 °C (estimate) | [1] |
Table 2: Estimated Thermochemical Properties of this compound and Related Isomers
| Compound | Enthalpy of Formation (gas, kJ/mol) | Heat Capacity (Cp,gas, J/mol·K) | Vapor Pressure (mmHg @ 25°C) |
| This compound | Data not available | Data not available | 1.3 (est.)[4] |
| n-Octyl Acetate | Data not available | Data not available | Data not available |
| Other C8 Esters | Data varies by isomer | Data varies by isomer | Data varies by isomer |
Table 3: Experimental Molar Heat Capacities of Linear Alkyl Acetates
| Compound | Temperature (K) | Molar Heat Capacity (Cp,m, J/mol·K) |
| Hexyl Acetate | 295 - 323 | Linear function of temperature |
| Heptyl Acetate | 295 - 323 | Linear function of temperature |
| Octyl Acetate | 298 | Specific value not provided in search results |
| Decyl Acetate | 298 | Specific value not provided in search results |
Note: A study on the heat capacities of some alkyl acetates indicates that the molar heat capacities are a linear function of temperature over the range of 295-323 K.[4]
Experimental Protocols
The determination of thermochemical properties relies on precise calorimetric and analytical techniques. The following sections detail the standard experimental protocols for organic esters.
Enthalpy of Formation
The standard enthalpy of formation (ΔHf°) of an organic compound like this compound is typically determined indirectly through its enthalpy of combustion (ΔHc°).
3.1.1 Bomb Calorimetry
This method measures the heat released during the complete combustion of a substance in a constant-volume vessel.
-
Apparatus: A high-pressure stainless steel container (the "bomb"), a water bath, a stirrer, a thermometer, and an ignition system.
-
Procedure:
-
A precisely weighed sample of the ester is placed in a crucible inside the bomb.
-
A fuse wire is connected to the ignition circuit and placed in contact with the sample.
-
The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.
-
The bomb is submerged in a known mass of water in the calorimeter.
-
The initial temperature of the water is recorded.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is monitored and the maximum temperature reached is recorded.
-
-
Data Analysis: The heat of combustion at constant volume (ΔU) is calculated from the temperature rise and the heat capacity of the calorimeter. The enthalpy of combustion (ΔH) is then determined, and Hess's Law is applied to calculate the enthalpy of formation.
Heat Capacity
Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity of liquids and solids.
-
Apparatus: A differential scanning calorimeter with a sample and a reference pan.
-
Procedure:
-
A small, accurately weighed sample of the ester is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
The cell is heated at a constant rate over the desired temperature range.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
-
Data Analysis: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard, typically sapphire.
Vapor Pressure
The vapor pressure of a volatile organic compound can be measured by various static and dynamic methods.
3.3.1 Static Method
This method involves measuring the pressure of the vapor in equilibrium with the liquid in a closed system.
-
Apparatus: A thermostated vessel connected to a pressure measuring device (e.g., a manometer or a pressure transducer).
-
Procedure:
-
The liquid sample is placed in the vessel.
-
The system is evacuated to remove air.
-
The vessel is brought to the desired temperature and allowed to reach equilibrium.
-
The pressure of the vapor is measured directly.
-
-
Data Analysis: The vapor pressure is recorded at various temperatures to establish the vapor pressure curve.
3.3.2 Dynamic Method (Gas Saturation Method)
This method involves saturating a stream of inert gas with the vapor of the substance.
-
Apparatus: A temperature-controlled saturator containing the liquid sample, a system for controlling and measuring the flow of an inert gas, and a trapping system to collect the vapor.
-
Procedure:
-
A stream of inert gas (e.g., nitrogen) is passed through the liquid ester in the saturator at a known flow rate and temperature.
-
The gas becomes saturated with the vapor of the ester.
-
The amount of vapor transported by the gas is determined by a suitable analytical method, such as gravimetry or chromatography, after trapping.
-
-
Data Analysis: The vapor pressure is calculated from the amount of substance vaporized into a known volume of the carrier gas.
Visualization of Experimental Workflow
The following diagram illustrates the logical relationship between the thermochemical properties and the experimental methods used for their determination.
Caption: Workflow for determining thermochemical properties of organic esters.
Conclusion
This technical guide has outlined the key thermochemical properties of this compound and the experimental protocols for their determination. While specific experimental data for this compound remains a gap in the scientific literature, the provided data for related esters and the detailed methodologies offer a strong foundation for researchers and professionals. The experimental techniques of bomb calorimetry, differential scanning calorimetry, and vapor pressure measurement are robust methods for characterizing the thermochemical behavior of organic esters, providing essential data for process development, safety, and scientific modeling. Further experimental investigation into the properties of this compound is warranted to fill the existing data gap.
References
- 1. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 2. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]
- 3. Using the Vapor Pressure of Pure Volatile Organic Compounds to Predict the Enthalpy of Vaporization and Computing the Entropy of Vaporization [scirp.org]
- 4. CCCC 1997, Volume 62, Issue 10, Abstracts pp. 1527-1532 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
A Technical Guide to the Historical Synthesis of 2-Methylpentyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical methods for the synthesis of 2-methylpentyl acetate (B1210297), an ester valued for its characteristic fruity aroma and applications as a solvent and fragrance. The document focuses on the foundational techniques that have enabled the production of this and similar esters, providing detailed experimental protocols and comparative data to inform contemporary research and development.
Core Synthesis Methodologies
The primary historical method for the synthesis of 2-methylpentyl acetate is the Fischer-Speier esterification . First described by Emil Fischer and Arthur Speier in 1895, this acid-catalyzed esterification remains a fundamental reaction in organic chemistry.[1] Additionally, advancements in chemical engineering led to the development of reactive distillation for more efficient, industrial-scale production.
Fischer-Speier Esterification
The Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is a reversible equilibrium, and historically, to drive the reaction toward the formation of the ester, an excess of one of the reactants (usually the less expensive one) is used, or the water byproduct is removed as it forms.[1][2]
Materials:
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
5% Aqueous Sodium Bicarbonate Solution
-
Saturated Aqueous Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate
-
Diethyl Ether (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methyl-1-pentanol and a molar excess (typically 2-4 equivalents) of glacial acetic acid.
-
Catalyst Addition: Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid (approximately 5-10 drops per 0.1 mole of the limiting reagent).
-
Reflux: Heat the reaction mixture to reflux using a heating mantle or water bath. The reflux is maintained for a period of 1 to 2 hours. The progress of the reaction can be monitored by the separation of water.
-
Workup and Neutralization: After cooling, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with cold water, 5% aqueous sodium bicarbonate solution to neutralize the excess acid (caution: CO2 evolution), and finally with brine.
-
Drying and Isolation: The organic layer is dried over anhydrous sodium sulfate, and the drying agent is removed by filtration.
-
Purification: The crude ester is then purified by fractional distillation to yield the final product.
Reactive Distillation
For larger-scale production, reactive distillation offers a more efficient process by combining reaction and distillation in a single unit. In this process, the esterification reaction occurs in a distillation column. As the ester and water are formed, they are continuously separated. The lower boiling point of the ester-water azeotrope allows for its removal from the top of the column, driving the equilibrium towards the product side and achieving high conversion rates. This method has been extensively studied for the production of similar esters like n-hexyl acetate and methyl acetate.[3][4]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Fischer esterification of various amyl alcohols with acetic acid, providing a comparative overview relevant to the synthesis of this compound.
| Ester Product | Alcohol Reactant | Acid Reactant | Catalyst | Reaction Time (hours) | Yield (%) | Reference |
| Isoamyl Acetate | Isoamyl Alcohol | Acetic Acid | Sulfuric Acid | 1 | ~70 | General textbook procedures |
| n-Amyl Acetate | n-Amyl Alcohol | Acetic Acid | Sulfuric Acid | 2 | 98 | [5] |
| (1,3-Dimethylbutyl) Acetate | 4-Methyl-2-pentanol | Acetic Acid | Sulfuric Acid | 1-1.2 | 34.6 | [6] |
Visualizing the Synthesis
To further elucidate the chemical processes, the following diagrams visualize the reaction pathway and a typical experimental workflow.
Caption: Fischer-Speier esterification pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Methodological & Application
High-Yield Synthesis of 2-Methylpentyl Acetate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the high-yield synthesis of 2-methylpentyl acetate (B1210297), a valuable ester intermediate in various chemical and pharmaceutical applications. Three primary synthetic methodologies are presented: classic Fischer esterification, acetylation with acetic anhydride (B1165640), and a green enzymatic approach. Each protocol is accompanied by quantitative data and a detailed experimental workflow.
Introduction
2-Methylpentyl acetate is an organic ester with applications as a fragrance, solvent, and a key building block in the synthesis of more complex molecules. Achieving high yields of this compound is crucial for cost-effective and sustainable production. This application note outlines and compares three distinct synthetic routes, providing researchers with the necessary information to select and implement the most suitable protocol for their specific needs.
Data Presentation
The following table summarizes the key quantitative data for the three presented synthesis protocols.
| Parameter | Fischer Esterification | Acetic Anhydride Method | Enzymatic Synthesis |
| Reactants | 2-Methyl-1-pentanol (B47364), Acetic Acid | 2-Methyl-1-pentanol, Acetic Anhydride | 2-Methyl-1-pentanol, Vinyl Acetate |
| Catalyst | Sulfuric Acid (H₂SO₄) | 4-Dimethylaminopyridine (B28879) (DMAP) | Immobilized Lipase (B570770) (Novozym® 435) |
| Solvent | None (or Toluene for azeotropic removal of water) | Dichloromethane (DCM) | None (Solvent-free) |
| Reaction Temp. | Reflux (approx. 118-140 °C) | Room Temperature | 40-50 °C |
| Reaction Time | 2-4 hours | 2-3 hours | 8-24 hours |
| Reported Yield | >80% (typical for similar esters)[1] | High (expected) | >80%[2] |
| Purity | >98% after distillation | >98% after column chromatography | >98% after simple filtration |
Experimental Protocols
Protocol 1: Fischer Esterification
This classic method involves the acid-catalyzed reaction between 2-methyl-1-pentanol and acetic acid.[3][4][5][6] The reaction is driven to completion by using an excess of one reactant and/or by removing the water formed during the reaction.[3][6]
Materials:
-
2-Methyl-1-pentanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Toluene (optional, for Dean-Stark setup)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Distillation apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add 2-methyl-1-pentanol and a 1.5 to 2-fold molar excess of glacial acetic acid.[7]
-
With caution, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the alcohol weight).
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Heat the mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the excess acid, be cautious of CO₂ evolution), and finally with brine.[3][8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (if any) by rotary evaporation.
-
Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 160 °C.[9]
Protocol 2: Acetylation with Acetic Anhydride
This method utilizes the more reactive acetic anhydride for the acetylation of 2-methyl-1-pentanol, often proceeding under milder conditions than Fischer esterification. Basic catalysts like 4-dimethylaminopyridine (DMAP) are effective for this transformation.
Materials:
-
2-Methyl-1-pentanol
-
Acetic Anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column (optional)
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-1-pentanol in dichloromethane.
-
Add a catalytic amount of DMAP (e.g., 5 mol%).
-
Add 1.2 equivalents of acetic anhydride dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 3: Enzymatic Synthesis
This protocol employs an immobilized lipase as a biocatalyst, offering a greener and highly selective alternative.[2] The reaction can be performed under solvent-free conditions, simplifying the workup procedure.
Materials:
-
2-Methyl-1-pentanol
-
Vinyl Acetate
-
Immobilized Lipase (e.g., Novozym® 435)
Equipment:
-
Reaction vessel (e.g., screw-capped vial or round-bottom flask)
-
Shaking incubator or magnetic stirrer with heating
-
Filtration setup
Procedure:
-
To a reaction vessel, add 2-methyl-1-pentanol and vinyl acetate (a 1:2 molar ratio is often effective to drive the equilibrium).[2]
-
Add the immobilized lipase (typically 10-15% by weight of the substrates).[7]
-
Seal the vessel and place it in a shaking incubator or on a heated stir plate at 40-50 °C.
-
Allow the reaction to proceed for 8-24 hours. The progress can be monitored by GC.
-
After the reaction, the immobilized enzyme can be recovered by simple filtration and can often be reused.[2]
-
The filtrate is the crude this compound, which is often of high purity. Further purification by distillation can be performed if required.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Fischer Esterification Experimental Workflow.
Caption: Acetic Anhydride Method Experimental Workflow.
Caption: Enzymatic Synthesis Experimental Workflow.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. athabascau.ca [athabascau.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. lookchem.com [lookchem.com]
Application Notes and Protocols for the Enzymatic Synthesis of 2-Methylpentyl Acetate using Lipase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enzymatic synthesis of 2-methylpentyl acetate (B1210297), a valuable flavor and fragrance compound. The synthesis is achieved through the esterification of 2-methylpentan-1-ol and acetic acid, catalyzed by an immobilized lipase (B570770), offering a green and efficient alternative to traditional chemical methods. This protocol emphasizes the use of commercially available immobilized lipases, such as Novozym® 435, and outlines procedures for reaction setup, optimization, product monitoring, and purification. The provided methodologies are intended to serve as a robust starting point for researchers in academia and industry.
Introduction
2-Methylpentyl acetate is a specialty ester characterized by its fruity and pear-like aroma, making it a desirable component in the food, beverage, and cosmetic industries. Traditional chemical synthesis of this ester often requires harsh acidic catalysts and high temperatures, leading to a significant environmental footprint and the formation of unwanted byproducts.[1] In contrast, enzymatic synthesis using lipases (E.C. 3.1.1.3) presents a more sustainable approach. Lipases operate under mild conditions, exhibit high selectivity, and can be immobilized for easy separation and reuse, thereby reducing operational costs.[2]
The use of immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), has been widely successful in the synthesis of various flavor esters.[3][4] These biocatalysts are known for their stability in organic solvents and their ability to catalyze esterification reactions with high conversion rates.[5] This protocol details the application of an immobilized lipase for the synthesis of this compound, providing a comprehensive guide for laboratory-scale production.
Reaction Principle and Signaling Pathway
The enzymatic synthesis of this compound from 2-methylpentan-1-ol and acetic acid follows a Ping-Pong Bi-Bi mechanism. This mechanism involves the formation of an acyl-enzyme intermediate.
References
- 1. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. digital.csic.es [digital.csic.es]
- 4. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Methylpentyl Acetate using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the quantification of 2-Methylpentyl acetate (B1210297) in a liquid matrix using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology employs a headspace solid-phase microextraction (HS-SPME) technique for sample preparation, which is ideal for the extraction of volatile organic compounds (VOCs) like 2-Methylpentyl acetate. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample handling. This robust method is suitable for applications in flavor and fragrance analysis, quality control, and metabolic research where accurate quantification of volatile esters is required.
Introduction
This compound (C₈H₁₆O₂) is an acetate ester that contributes to the characteristic aroma profiles of various fruits and fermented products. Accurate and sensitive quantification of this volatile compound is crucial for quality control in the food and beverage industry, as well as for research into flavor chemistry and biosynthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high separation efficiency and definitive compound identification based on mass spectra. This protocol details a validated HS-SPME-GC-MS method for the reliable quantification of this compound.
Experimental Protocol
Materials and Reagents
-
Analytes and Standards:
-
This compound (≥98.0% purity)
-
2-Methylbutyl acetate-d3 (deuterated internal standard, IS)
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Ultrapure Water
-
Sodium Chloride (NaCl), analytical grade
-
-
Consumables:
-
20 mL headspace vials with magnetic crimp caps (B75204) and PTFE/silicone septa
-
SPME Fiber Assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Autosampler vials with inserts
-
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and coupled to a mass spectrometer.
-
Mass Spectrometer (MS): Capable of operating in Electron Ionization (EI) mode with Selected Ion Monitoring (SIM) or full scan capabilities.
-
Autosampler: With HS-SPME capabilities.
Preparation of Standard and Sample Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of 2-Methylbutyl acetate-d3 and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking appropriate volumes of the primary stock solution into a blank matrix (e.g., a model solution of 10% ethanol (B145695) in water, or the actual sample matrix devoid of the analyte). The concentration should range from approximately 1-200 µg/L.
-
Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to increase the ionic strength of the solution.
-
Spike the sample with the internal standard to achieve a final concentration of approximately 20 µg/L.
-
Immediately seal the vial with a PTFE/silicone septum and cap.
-
HS-SPME Procedure
-
Equilibration: Place the vial in the autosampler tray and equilibrate at 40°C for 15 minutes with agitation.
-
Extraction: Expose the SPME fiber to the headspace of the sample for 30 minutes at 40°C with continued agitation.
-
Desorption: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
GC-MS Parameters
-
GC Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 250°C at 15°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 240°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Data Presentation
Quantitative data should be summarized for method validation, demonstrating linearity, sensitivity, precision, and accuracy.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 1 - 200 µg/L |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.5 µg/L |
| Limit of Quantification (LOQ) | ~1.5 µg/L |
Table 2: Precision and Accuracy
| Spiked Concentration (µg/L) | Intra-day Precision (%RSD, n=5) | Inter-day Precision (%RSD, n=5) | Accuracy (% Recovery) |
| 5 | < 10% | < 15% | 90 - 110% |
| 50 | < 8% | < 12% | 95 - 105% |
| 150 | < 5% | < 10% | 98 - 102% |
Note: The values presented in the tables are typical expected performance characteristics for the analysis of volatile esters and should be confirmed during in-house method validation.
Visualization of Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The described HS-SPME-GC-MS method provides a reliable, sensitive, and accurate approach for the quantification of this compound in liquid samples. The simple sample preparation procedure and the use of a deuterated internal standard make this protocol highly robust and suitable for high-throughput analysis in research and quality control laboratories. Method validation should be performed in the specific sample matrix of interest to ensure optimal performance.
References
Application Note: 1H and 13C NMR Spectral Assignment for 2-Methylpentyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and spectral assignment for the characterization of 2-methylpentyl acetate (B1210297) using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented herein, including chemical shifts, multiplicities, coupling constants, and integrations, are based on predicted values and serve as a comprehensive guide for the identification and structural elucidation of this compound. This application note is intended to assist researchers in confirming the identity and purity of 2-methylpentyl acetate in various experimental settings.
Introduction
This compound is an organic ester with applications as a flavoring agent and a solvent. Accurate structural confirmation and purity assessment are critical in its use, particularly in the pharmaceutical and food industries. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This note outlines the complete ¹H and ¹³C NMR spectral assignments for this compound, supported by a standardized experimental protocol for data acquisition.
Chemical Structure
The chemical structure of this compound is depicted below, with each carbon and proton environment systematically numbered for unambiguous NMR signal assignment.
Caption: Numbered structure of this compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound was calculated to provide the following assignments. Data is summarized in Table 1.
Table 1. Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1 | 3.88 | dd | 2H | 6.5, 5.5 | H-6 |
| 2 | 2.04 | s | 3H | - | H-8 |
| 3 | 1.65 | m | 1H | - | H-2 |
| 4 | 1.35 | m | 1H | - | H-3a |
| 5 | 1.15 | m | 1H | - | H-3b |
| 6 | 1.25 | m | 2H | - | H-4 |
| 7 | 0.90 | t | 3H | 7.5 | H-5 |
| 8 | 0.91 | d | 3H | 7.0 | H-1 |
| 9 | 0.89 | t | 3H | 7.5 | H-7 |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound provides the following carbon assignments, summarized in Table 2.
Table 2. Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 171.1 | C-9 |
| 2 | 68.5 | C-6 |
| 3 | 38.8 | C-3 |
| 4 | 34.2 | C-2 |
| 5 | 21.0 | C-8 |
| 6 | 19.1 | C-4 |
| 7 | 16.6 | C-1 |
| 8 | 14.1 | C-5 |
| 9 | 11.4 | C-7 |
Experimental Protocol
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Caption: Experimental workflow for NMR analysis.
1. Sample Preparation
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Ensure the sample is fully dissolved by gentle vortexing or swirling.
-
Using a Pasteur pipette, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity, either manually or automatically.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
For ¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signals.
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking to identify the chemical shifts of all signals in both spectra.
Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral assignment of this compound based on predicted data. The detailed experimental protocol offers a standardized method for obtaining high-quality NMR spectra. This information is valuable for researchers in the fields of chemistry, pharmacology, and materials science for the routine identification and structural verification of this compound.
Application Notes and Protocols for 2-Methylpentyl Acetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylpentyl acetate (B1210297), also known as isohexyl acetate, is an ester solvent with potential applications in organic synthesis. Its properties suggest it may serve as a greener alternative to some conventional solvents. This document provides an overview of its properties, potential applications, and generalized protocols for its use as a solvent in organic synthesis. It is important to note that while the physical and chemical properties of 2-methylpentyl acetate are well-documented, specific examples of its use as a primary solvent in published organic synthesis literature are limited. Therefore, the information and protocols presented here are based on its known characteristics and by analogy to other high-boiling ester solvents. Experimental validation is recommended for specific applications.
Properties of this compound
This compound is a colorless liquid with a characteristic fruity odor.[1] Its physical and chemical properties make it a potential candidate for various applications in organic synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆O₂ | [2] |
| Molecular Weight | 144.21 g/mol | [2] |
| Boiling Point | 160 °C | [2] |
| Melting Point | -80.9 °C (estimate) | [2] |
| Density | 0.87 g/cm³ | [2] |
| Flash Point | 46.7 °C | [2] |
| CAS Number | 7789-99-3 | [2] |
Table 2: Comparison of Solvent Properties
| Solvent | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) | Key Features |
| This compound | 160 | 0.87 | 46.7 | High boiling point, moderate polarity |
| Toluene | 111 | 0.87 | 4 | Aromatic, common non-polar solvent |
| N,N-Dimethylformamide (DMF) | 153 | 0.94 | 58 | High polarity, aprotic |
| Dimethyl Sulfoxide (DMSO) | 189 | 1.10 | 87 | High polarity, aprotic |
| Ethyl Acetate | 77 | 0.90 | -4 | Lower boiling point ester, widely used |
| n-Hexane | 69 | 0.66 | -22 | Non-polar, aliphatic |
Potential Applications in Organic Synthesis
Based on its properties, this compound could be a suitable solvent for a variety of organic reactions, particularly those requiring higher temperatures and a medium-polarity, aprotic environment.
-
Esterification Reactions: As an ester itself, this compound is chemically compatible with esterification reactions and its high boiling point can be advantageous for driving the reaction to completion by removing water azeotropically.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck): The search for greener solvents in cross-coupling reactions is an active area of research. While specific examples are lacking, higher boiling point esters can sometimes be used in these reactions, especially when higher temperatures are required to facilitate catalyst turnover or dissolve poorly soluble substrates.
-
Reactions Requiring a Higher Boiling Point: For reactions that are sluggish at lower temperatures, the high boiling point of this compound (160 °C) offers a significant advantage over more volatile solvents like ethyl acetate or dichloromethane.
-
As a Greener Alternative: With increasing emphasis on sustainable chemistry, biodegradable and less toxic solvents are sought after. As an ester derived from a C6 alcohol, this compound may offer a more environmentally benign profile compared to some halogenated or aromatic hydrocarbons.
Experimental Protocols (Generalized)
Caution: The following protocols are generalized and should be adapted and optimized for specific substrates and reaction conditions. Always conduct a small-scale test reaction to determine feasibility and safety.
General Protocol for a High-Temperature Esterification Reaction
This protocol describes a generic procedure for the esterification of a carboxylic acid with an alcohol using this compound as the solvent and a Dean-Stark apparatus for water removal.
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (1.2 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq)
-
This compound (as solvent)
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a condenser.
-
To the flask, add the carboxylic acid, the alcohol, and the acid catalyst.
-
Add a sufficient volume of this compound to dissolve the reactants and allow for efficient stirring.
-
Fill the Dean-Stark trap with this compound.
-
Heat the reaction mixture to reflux. The high boiling point of this compound will facilitate the azeotropic removal of water, which will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete (no more water is collected or starting material is consumed), cool the reaction mixture to room temperature.
-
Work-up the reaction by washing the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester product.
-
Purify the crude product by distillation or column chromatography as required.
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (Exploratory)
This protocol provides a starting point for exploring the use of this compound in a Suzuki-type cross-coupling reaction. Note: The choice of catalyst, ligand, and base is crucial and will need to be determined based on the specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
Boronic acid or ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)
-
This compound (as solvent)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Heating mantle with temperature control
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid (or ester), palladium catalyst, and base.
-
Add degassed this compound to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
References
Application Notes and Protocols for 2-Methylpentyl Acetate in Flavor and Fragrance Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Methylpentyl acetate (B1210297) (CAS No. 7789-99-3), a key ester in the flavor and fragrance industry. This document details its organoleptic properties, applications with typical usage levels, and protocols for sensory evaluation and stability testing.
Organoleptic Profile and Applications
2-Methylpentyl acetate is a versatile aromatic compound valued for its distinct fruity and nutty characteristics. Its scent is often described as reminiscent of pear, banana, and apple, making it a valuable component in a wide array of flavor and fragrance formulations.[1][2]
Fragrance Applications: In the fragrance industry, this compound is a key component in creating perfumes and scented products, where it contributes to the overall olfactory profile.[3] It is used to add a fresh and fruity dimension to fine fragrances, personal care products, and household items.
It is important to note that some sources may list "2-methyl amyl acetate," a synonym for this compound, with a recommendation of "not for fragrance use" and "not for flavor use." This appears to be an anomaly, as the broader consensus and use in the industry contradict this statement. Researchers should rely on comprehensive safety assessments and regulatory guidance for specific applications.
Quantitative Data
The following tables provide a summary of key quantitative data related to the use of this compound and its isomers.
| Parameter | Value | Source |
| Chemical Formula | C8H16O2 | [3] |
| Molecular Weight | 144.21 g/mol | [3] |
| Boiling Point | 160 °C (lit.) | [3] |
Table 1: Physical and Chemical Properties of this compound
| Application | Typical Use Level (ppm) | Source (for related compound 2-pentyl acetate) |
| Baked Goods | 30 - 120 | [7] |
| Non-alcoholic Beverages | 10 - 20 | [7] |
| Alcoholic Beverages | 10 - 25 | [7] |
| Breakfast Cereal | 1 - 10 | [7] |
Table 2: Estimated Usage Levels of this compound in Flavor Applications (Based on 2-pentyl acetate data)
| Parameter | Value | Matrix | Source (for isomer 2-methylbutyl acetate) |
| Olfactory Threshold | 313 µg/L | Dilute alcohol solution (12% v/v) | |
| Olfactory Threshold | 1083 µg/L | Fruity aromatic reconstitution |
Table 3: Olfactory Threshold of a this compound Isomer
Experimental Protocols
Sensory Evaluation Protocol: Triangle Test
The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.[8][9][10][11][12]
Objective: To determine if a panelist can detect a sensory difference between a standard sample and a sample containing a specific concentration of this compound in a neutral matrix (e.g., water).
Materials:
-
This compound solution at a predetermined concentration in deodorized water.
-
Control sample (deodorized water).
-
Identical, odor-free tasting cups labeled with random three-digit codes.
-
Palate cleansers (e.g., unsalted crackers, room temperature water).
-
Ballots for recording results.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in water at the desired concentration for testing. The control will be the water used for dilution.
-
Coding: For each panelist, prepare three coded cups. Two cups will contain the same sample (either both control or both test sample), and one cup will contain the different sample.
-
Presentation: Present the three samples to each panelist simultaneously and in a randomized order. The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be balanced across the panel.[9][10][11]
-
Evaluation: Instruct panelists to evaluate the samples from left to right. They should be advised to cleanse their palate with water between samples.[10]
-
Task: Ask the panelists to identify the sample that is different from the other two and record their choice on the ballot.
-
Data Analysis: The number of correct identifications is compared to the number expected by chance (one-third of the total number of panelists). Statistical tables for the triangle test are used to determine if the difference is statistically significant.[11]
Stability Testing Protocol: Accelerated Stability in a Cosmetic Formulation
This protocol outlines an accelerated stability test to evaluate the performance of this compound in a cosmetic product, such as a lotion or fragrance spray. Accelerated testing uses elevated temperatures to predict the long-term stability of a product.[13]
Objective: To assess the physical and chemical stability of a cosmetic formulation containing this compound under accelerated aging conditions.
Materials:
-
Test formulation containing this compound.
-
Control formulation (without this compound).
-
Stability chambers set to 40°C ± 2°C / 75% RH ± 5% RH.
-
Appropriate packaging for the cosmetic product.
-
Analytical instrumentation (e.g., GC-MS, pH meter, viscometer).
Procedure:
-
Initial Analysis (Time 0): Analyze both the test and control formulations for initial parameters:
-
Organoleptic Properties: Appearance, color, and odor.
-
Physicochemical Properties: pH, viscosity.
-
Concentration of this compound: Quantify the initial concentration using a validated GC-MS method.
-
-
Storage: Place the packaged samples of both formulations in the stability chamber at 40°C / 75% RH.
-
Testing Intervals: Remove samples from the stability chamber at predetermined time points (e.g., 1, 2, and 3 months) for analysis.[14]
-
Analysis at Each Interval: At each time point, repeat the analysis performed at Time 0 for both the test and control samples.
-
Evaluation: Compare the results at each time point to the initial data. Assess for any significant changes in the parameters measured. A significant change is defined as a deviation from the initial specification that would affect the quality or safety of the product.
Conclusion
This compound is a valuable ester for creating fruity and nutty notes in both flavor and fragrance applications. The provided protocols for sensory evaluation and stability testing offer a framework for researchers to assess its performance and suitability in various formulations. While quantitative usage data for its isomers provides a useful starting point, further empirical testing is recommended to determine optimal concentrations for specific product matrices. Careful consideration of its stability within the final formulation is crucial to ensure product quality and shelf-life.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemistry of Apple Aroma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Final report of the Cosmetic Ingredient Review Expert Panel on the safety assessment of methyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. femaflavor.org [femaflavor.org]
- 5. femaflavor.org [femaflavor.org]
- 6. peroma.vn [peroma.vn]
- 7. 2-pentyl acetate, 626-38-0 [thegoodscentscompany.com]
- 8. ctv-jve-journal.org [ctv-jve-journal.org]
- 9. Measuring Flavor and Sensory Protocols [sensapure.com]
- 10. grownextgen.org [grownextgen.org]
- 11. Triangle Test [sensorysociety.org]
- 12. gcwgandhinagar.com [gcwgandhinagar.com]
- 13. lnct.ac.in [lnct.ac.in]
- 14. ema.europa.eu [ema.europa.eu]
2-Methylpentyl Acetate: A Hypothetical Component in Insect Pheromone Blends
Disclaimer: Extensive research has not identified 2-methylpentyl acetate (B1210297) as a known component of any naturally occurring insect pheromone blend. The following application notes and protocols are presented as a hypothetical framework for researchers, scientists, and drug development professionals. This document outlines the methodologies and experimental designs that would be employed if 2-methylpentyl acetate were to be investigated as a potential pheromone component, based on established practices in chemical ecology and pheromone science.
Application Notes
The study of insect chemical communication is a cornerstone of integrated pest management (IPM) and has significant implications for agriculture, forestry, and public health. Pheromones, chemical signals used for intraspecific communication, are of particular interest due to their species-specificity and potency at low concentrations. While various acetate esters are common constituents of insect pheromones, this compound has not been identified in this context.
These notes provide a theoretical guide for the investigation of this compound as a potential, previously unidentified component of an insect pheromone blend. The protocols described are standard in the field and are designed to isolate, identify, and validate the behavioral activity of putative pheromone compounds.
Key Research Areas:
-
Pheromone Collection and Extraction: Techniques for capturing volatile and non-volatile compounds from insects.
-
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Electroantennographic Detection (EAD) for the identification and characterization of active compounds.
-
Behavioral Bioassays: Laboratory and field-based experiments to determine the behavioral response of insects to synthetic compounds.
-
Lure Development: Formulation of synthetic lures for monitoring and controlling insect populations.
Experimental Protocols
Protocol 1: Collection of Putative Pheromone Components
Objective: To collect volatile and cuticular compounds from the target insect species for chemical analysis.
Materials:
-
Live insects (males and females)
-
Glass aeration chambers
-
Purified air source (charcoal filtered)
-
Adsorbent tubes (e.g., Porapak Q, Tenax)
-
Solvents (e.g., hexane, dichloromethane, HPLC grade)
-
Solid Phase Microextraction (SPME) fibers
-
Glass vials and syringes
Methods:
-
Aeration (Volatile Collection):
-
Place a group of insects (typically 10-20 individuals of the same sex and reproductive state) into a clean glass aeration chamber.
-
Pass a gentle stream of purified air (100-200 mL/min) over the insects.
-
Draw the air through an adsorbent tube to trap the volatile organic compounds.
-
Collect volatiles for a set period (e.g., 4-24 hours), depending on the insect's activity cycle.
-
Elute the trapped compounds from the adsorbent using a minimal amount of high-purity solvent (e.g., 200 µL of hexane).
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
-
Solvent Extraction (Cuticular Component Collection):
-
Individually immerse insects in a small volume of a suitable solvent (e.g., 1 mL of hexane) for a short duration (e.g., 5-10 minutes) to extract compounds from the cuticle.
-
Alternatively, specific glands suspected of producing pheromones can be dissected and extracted.
-
Remove the insect and concentrate the solvent extract.
-
Protocol 2: Chemical Analysis and Identification
Objective: To separate and identify the chemical components of the collected extracts, with a focus on detecting this compound.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Electroantennographic Detector (EAD) system
-
GC columns of different polarities (e.g., DB-5, DB-WAX)
-
Synthetic standard of this compound
-
Insect antennae for EAD
Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Inject a small aliquot (1-2 µL) of the extract into the GC-MS.
-
Use a temperature program that allows for the separation of a wide range of volatile compounds.
-
Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and their retention times with those of synthetic standards.
-
Specifically, compare the retention time and mass spectrum of any unknown peak with that of a synthetic this compound standard.
-
-
Electroantennographic Detection (EAD):
-
Couple the GC effluent to an EAD system.
-
As compounds elute from the GC column, they are simultaneously directed to the MS detector and an insect antenna preparation.
-
Record the electrical responses (depolarizations) of the antenna to biologically active compounds.
-
An EAD response to a peak corresponding to the retention time of this compound would be strong evidence of its role as a pheromone component.
-
Protocol 3: Behavioral Bioassays
Objective: To determine the behavioral effect of synthetic this compound on the target insect species.
Materials:
-
Wind tunnel or Y-tube olfactometer
-
Synthetic this compound of high purity (>98%)
-
Other identified pheromone components for blend testing
-
Solvent for dilution (e.g., paraffin (B1166041) oil, hexane)
-
Filter paper or other dispensers
Methods:
-
Y-Tube Olfactometer Bioassay:
-
Introduce an individual insect into the base of the Y-tube.
-
Introduce a stream of clean air into one arm (control) and air carrying the scent of the test compound into the other arm (treatment).
-
The test compound can be a dilution of synthetic this compound on filter paper.
-
Record the insect's choice of arm and the time spent in each.
-
A statistically significant preference for the treatment arm indicates attraction.
-
-
Wind Tunnel Bioassay:
-
Release insects at the downwind end of the tunnel.
-
Place a dispenser releasing the test compound at the upwind end.
-
Observe and score key behaviors such as activation, upwind flight, and contact with the source.
-
Test this compound alone and in combination with other potential pheromone components to assess for synergistic or inhibitory effects.
-
Data Presentation
Table 1: Hypothetical Quantitative Composition of a Pheromone Blend Containing this compound
| Compound | Chemical Class | Retention Index (DB-5) | Amount (ng/female) | EAD Activity |
| (Z)-9-Hexadecenal | Aldehyde | 1835 | 10.5 ± 2.1 | +++ |
| (Z)-11-Hexadecenal | Aldehyde | 1842 | 5.2 ± 1.5 | ++ |
| Hexadecanal | Aldehyde | 1858 | 2.1 ± 0.8 | + |
| This compound | Acetate Ester | 1025 | 1.5 ± 0.5 | ++ |
EAD Activity: + (weak), ++ (moderate), +++ (strong)
Visualization
Caption: Hypothetical signaling pathway of an insect odorant receptor upon binding with a pheromone component.
Caption: Standard experimental workflow for the identification and validation of insect pheromones.
Application Note: Chiral Separation of 2-Methylpentyl Acetate Enantiomers by Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the chiral separation of 2-methylpentyl acetate (B1210297) enantiomers using gas chromatography (GC) with a chiral stationary phase.
Introduction
2-Methylpentyl acetate is a chiral ester with potential applications in the flavor, fragrance, and pharmaceutical industries. The enantiomers of a chiral compound can exhibit significantly different biological activities, making their separation and quantification crucial for quality control, stereoselective synthesis, and regulatory compliance. Gas chromatography (GC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of volatile compounds like this compound.[1][2] The principle of this separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have different thermodynamic stabilities and thus different retention times.[1] This application note details a robust method for the baseline separation of (R)- and (S)-2-methylpentyl acetate.
Experimental Workflow
The overall workflow for the chiral separation of this compound enantiomers is depicted below.
Figure 1. Experimental workflow for the chiral GC separation of this compound.
Recommended Materials and Instrumentation
3.1. Instrumentation
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Autosampler (recommended for reproducibility)
-
Chromatography Data System (CDS) for data acquisition and analysis
3.2. GC Column
-
Column: CP-Chirasil-DEX CB (modified β-cyclodextrin bonded to a dimethylpolysiloxane) or equivalent.[3]
-
Dimensions: 25 m x 0.25 mm I.D., 0.25 µm film thickness.[3]
3.3. Reagents and Standards
-
Racemic this compound (for method development and as a standard)
-
High-purity hexane (B92381) or other suitable solvent for sample dilution
-
High-purity hydrogen (carrier gas)
-
High-purity nitrogen (makeup gas)
-
High-purity compressed air (for FID)
Detailed Experimental Protocol
4.1. Standard and Sample Preparation
-
Stock Solution: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in hexane.
-
Working Standard: Dilute the stock solution with hexane to a final concentration of approximately 100 µg/mL for analysis.
-
Sample Preparation: If analyzing a sample of unknown enantiomeric composition, dissolve it in hexane to a similar concentration.
4.2. Gas Chromatography (GC) Conditions
The following table summarizes the recommended GC operating conditions.
| Parameter | Condition |
| Column | CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Hydrogen |
| Linear Velocity | 80 cm/s[3] |
| Injector Temperature | 230 °C[3] |
| Injection Mode | Split (Split ratio 50:1) |
| Injection Volume | 1 µL |
| Oven Program | 60 °C (hold for 2 min), then ramp to 150 °C at 3 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C[3] |
| Makeup Gas | Nitrogen |
4.3. Data Analysis
-
Peak Identification: Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers. The elution order will depend on the specific column batch and must be confirmed with enantiomerically pure standards if available.
-
Peak Integration: Integrate the peak areas for each enantiomer in the chromatograms of the samples and standards.
-
Calculation of Enantiomeric Excess (%ee):
-
%ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
-
Expected Results and Performance
Under the conditions described, baseline separation of the two enantiomers of this compound is expected. The following table provides representative (hypothetical) quantitative data for a racemic standard.
| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) | Resolution (Rs) |
| Enantiomer 1 | 22.5 | 50000 | \multirow{2}{*}{> 2.0} |
| Enantiomer 2 | 23.8 | 50000 |
Note: Retention times are estimates and may vary depending on the specific instrument, column condition, and exact operating parameters.
Method Optimization and Troubleshooting
The logical relationship for optimizing the chiral separation is outlined below.
Figure 2. Logic diagram for optimizing the chiral GC separation.
-
Resolution: If the resolution is poor, first try lowering the oven temperature or reducing the temperature ramp rate. This generally increases the interaction time with the stationary phase and improves separation.
-
Peak Shape: Tailing peaks can be an indication of column overload.[4] In this case, dilute the sample and reinject. Tailing can also indicate active sites on the column or injector liner, which may require maintenance.
-
Carrier Gas: While hydrogen is recommended for its high efficiency, ensure the linear velocity is optimized for the column dimensions.[5]
Conclusion
The described gas chromatography method provides a reliable and robust protocol for the chiral separation of this compound enantiomers. By utilizing a modified β-cyclodextrin chiral stationary phase and optimized GC conditions, baseline resolution can be achieved, allowing for accurate quantification of the enantiomeric composition. This application note serves as a comprehensive guide for researchers in various fields requiring enantioselective analysis of this compound.
References
Standard Operating Procedure for 2-Methylpentyl Acetate: Handling, Storage, and Application in a Research Environment
Introduction
This document provides a comprehensive Standard Operating Procedure (SOP) for the safe handling, storage, and use of 2-Methylpentyl acetate (B1210297) (CAS No: 7789-99-3) in a laboratory setting. 2-Methylpentyl acetate is a flammable liquid and ester commonly utilized as a solvent in various industrial and research applications, including in the formulation of paints, coatings, and as a flavoring agent.[1] Its effective dissolving properties and pleasant odor also make it a candidate for use in organic synthesis and purification processes within the drug development pipeline. Adherence to this SOP is mandatory for all personnel handling this chemical to minimize risks and ensure a safe working environment.
Hazard Identification and Risk Assessment
This compound is classified as a flammable liquid and vapor. It can cause skin and eye irritation.[2] Inhalation of high concentrations of its vapor may lead to respiratory tract irritation, dizziness, and drowsiness.
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A thorough risk assessment should be conducted before any new procedure involving this compound.
Quantitative Data Summary
The following tables summarize the key physical, chemical, and toxicological properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆O₂ | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Odor | Fruity | [1] |
| Boiling Point | 160 °C (320 °F) | [1] |
| Melting Point | -80.9 °C (estimate) | [3] |
| Flash Point | 46.7 °C (116.1 °F) | [3] |
| Density | 0.87 g/cm³ | [3] |
| Solubility in Water | Insoluble | |
| Vapor Pressure | Not available |
Table 2: Toxicological Data
| Endpoint | Value | Species | Reference(s) |
| LD50, Oral | 7400 mg/kg | Rat | |
| Skin Irritation | Irritant | Rabbit | |
| Eye Irritation | Irritant | Rabbit |
Table 3: Occupational Exposure Limits (for related compounds - Pentyl acetate, all isomers)
| Organization | TWA | STEL | Reference(s) |
| ACGIH TLV | 50 ppm | 100 ppm | |
| NIOSH REL | 100 ppm (525 mg/m³) | - | |
| OSHA PEL | 100 ppm (525 mg/m³) | - |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit
Standard Operating Procedures
The following diagrams outline the standard procedures for handling and storing this compound.
Caption: Workflow for Handling this compound.
Caption: Workflow for Storage of this compound.
Experimental Protocols
The following are representative protocols for common laboratory procedures where this compound can be utilized as a solvent. These are general guidelines and may need to be adapted for specific experimental requirements.
Protocol: Liquid-Liquid Extraction
This protocol describes the use of this compound as an extraction solvent to separate a compound of interest from an aqueous solution.
Materials:
-
Aqueous solution containing the compound of interest
-
This compound, reagent grade
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Ensure the separatory funnel is clean, the stopcock is closed and properly greased, and it is securely held in a ring stand.
-
Pour the aqueous solution containing the compound of interest into the separatory funnel.
-
Add an appropriate volume of this compound to the separatory funnel. The volume will depend on the partition coefficient of the compound and the volume of the aqueous phase.
-
Stopper the funnel and gently invert it. Open the stopcock to vent any pressure buildup.
-
Close the stopcock and shake the funnel for 1-2 minutes to ensure thorough mixing of the two phases. Periodically vent the funnel.
-
Place the separatory funnel back in the ring stand and allow the layers to separate completely. This compound is less dense than water and will be the top layer.
-
Carefully drain the lower aqueous layer into a beaker.
-
Pour the upper organic layer (this compound) out through the top of the separatory funnel into a clean Erlenmeyer flask.
-
Repeat the extraction of the aqueous layer with fresh this compound if necessary to maximize the recovery of the compound.
-
Combine the organic extracts and dry them over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Decant or filter the dried organic solution to remove the drying agent.
-
Remove the this compound solvent using a rotary evaporator to isolate the compound of interest.
Protocol: Flash Column Chromatography
This protocol outlines the use of a solvent system containing this compound for the purification of a chemical compound via flash column chromatography.
Materials:
-
Crude sample to be purified
-
This compound, chromatography grade
-
A non-polar co-solvent (e.g., hexane (B92381) or heptane), chromatography grade
-
Flash chromatography column and system
-
Test tubes or fraction collector vials
Procedure:
-
Solvent System Selection: Determine the optimal solvent system by running thin-layer chromatography (TLC) of the crude sample with varying ratios of this compound and a non-polar co-solvent (e.g., hexane or heptane). Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Column Packing: Pack the flash chromatography column with silica gel using the selected solvent system as the mobile phase.
-
Sample Loading: Dissolve the crude sample in a minimum amount of the mobile phase or a suitable solvent. If the sample is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Elution: Begin the elution with the selected mobile phase, applying pressure to achieve the desired flow rate.
-
Fraction Collection: Collect fractions in test tubes or using a fraction collector.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the purified compound.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvents using a rotary evaporator.
Emergency Procedures
In case of skin contact:
-
Immediately remove contaminated clothing.
-
Rinse the affected area with copious amounts of water for at least 15 minutes.
-
Seek medical attention if irritation persists.
In case of eye contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In case of inhalation:
-
Move the person to fresh air.
-
If not breathing, give artificial respiration.
-
Seek medical attention.
In case of ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
In case of a spill:
-
Evacuate the area and eliminate all ignition sources.
-
Ventilate the area.
-
Wear appropriate personal protective equipment (PPE), including a respirator if necessary.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for proper disposal as hazardous waste.
Waste Disposal
All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Collect the waste in a properly labeled, sealed container. Do not dispose of it down the drain.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Methylpentyl Acetate Synthesis via Fischer Esterification
Welcome to the technical support center for the synthesis of 2-methylpentyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of 2-methylpentyl acetate through Fischer esterification.
Frequently Asked Questions (FAQs)
Q1: What is the Fischer esterification reaction for producing this compound?
A1: The Fischer esterification is a reversible, acid-catalyzed reaction between an alcohol and a carboxylic acid to form an ester and water.[1] For the synthesis of this compound, 2-methylpentan-1-ol reacts with acetic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[1][2]
Q2: Why is the yield of my this compound synthesis low?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The accumulation of water, a byproduct, can drive the equilibrium back towards the reactants, limiting the formation of the ester.[1] Other factors can include incomplete reaction, suboptimal reaction conditions (temperature, catalyst amount), and losses during product isolation and purification.[3]
Q3: How can I improve the yield of this compound?
A3: To improve the yield, it is essential to shift the reaction equilibrium towards the product side. This can be achieved by:
-
Using an excess of one reactant: Typically, the less expensive reactant is used in excess. In this synthesis, using an excess of acetic acid is a common strategy.[4]
-
Removing water as it forms: This can be done using a Dean-Stark apparatus during reflux, or by adding a dehydrating agent to the reaction mixture.[1]
Q4: What is the role of the acid catalyst in this reaction?
A4: The acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the 2-methylpentan-1-ol.[1] The catalyst is regenerated at the end of the reaction.
Q5: What are the key safety precautions to take during this synthesis?
A5: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction involves heating flammable organic compounds, so it should be performed in a well-ventilated area away from open flames.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive or insufficient catalyst. | Ensure the acid catalyst is fresh and added in the correct amount (typically a catalytic amount, not stoichiometric). |
| Low reaction temperature. | Ensure the reaction is heated to a sufficient temperature to allow for reflux. The boiling point of 2-methylpentan-1-ol is approximately 148-149°C.[5][6] | |
| Insufficient reaction time. | Allow the reaction to reflux for an adequate amount of time. Monitoring the reaction progress by thin-layer chromatography (TLC) can help determine the optimal reaction time. | |
| Reaction Stalls or is Incomplete | Equilibrium has been reached. | To drive the reaction to completion, either add a greater excess of acetic acid or actively remove water using a Dean-Stark apparatus.[1] |
| Water is inhibiting the reaction. | Ensure all glassware is thoroughly dried before starting the reaction. If not using a Dean-Stark trap, consider adding a drying agent like molecular sieves. | |
| Difficulty in Purifying the Product | Incomplete removal of acetic acid. | During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize and remove any remaining acetic acid. Check the pH of the aqueous layer to ensure it is basic. |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion and improve layer separation. | |
| Poor separation of product and unreacted alcohol during distillation. | The boiling points of this compound (160°C) and 2-methylpentan-1-ol (148-149°C) are relatively close.[5][6] Use fractional distillation for a more efficient separation. Ensure the distillation apparatus is set up correctly and the heating is controlled to maintain a steady distillation rate. | |
| Product is Contaminated with Water | Incomplete drying of the organic layer. | After the washing steps, dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) for a sufficient amount of time before the final distillation. |
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Ester Yield in Fischer Esterification
| Carboxylic Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Yield (%) |
| Acetic Acid | Ethanol (B145695) | 1:1 | ~65 |
| Acetic Acid | Ethanol | 1:10 | ~97 |
| Acetic Acid | Ethanol | 1:100 | ~99 |
| Acetic Acid | Pentan-1-ol | 1:2 | >80 |
(Note: Data for ethanol and pentan-1-ol are provided as illustrative examples of how using an excess of the alcohol reactant can significantly increase the product yield in Fischer esterification.[1][7])
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from a standard Fischer esterification procedure.[4]
Materials:
-
2-methylpentan-1-ol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or sand bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Distillation apparatus (simple or fractional)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-methylpentan-1-ol and a molar excess of glacial acetic acid (e.g., a 1:2 or 1:3 molar ratio of alcohol to acid).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops for a small-scale reaction) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or sand bath. Continue refluxing for 1-2 hours. The reaction can be monitored by TLC to check for the disappearance of the starting alcohol.
-
Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to dissolve the organic components.
-
Washing:
-
Wash the organic layer with cold water to remove the bulk of the acetic acid and sulfuric acid.
-
Carefully wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid. Repeat until no more CO₂ gas evolves.
-
Wash the organic layer with a saturated brine solution to help remove dissolved water.
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Decant or filter the dried organic solution into a clean, dry round-bottom flask and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude this compound by distillation. Given the close boiling points of the product and starting alcohol, fractional distillation is recommended for higher purity. Collect the fraction that distills at or near the boiling point of this compound (160°C).[8]
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. chembk.com [chembk.com]
- 6. 2-Methyl-1-pentanol - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. lookchem.com [lookchem.com]
Minimizing byproduct formation in 2-Methylpentyl acetate synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methylpentyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 2-methylpentyl acetate?
A1: The most common method for synthesizing this compound is the Fischer esterification of 2-methyl-1-pentanol (B47364) with acetic acid, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] This is a reversible reaction where water is produced as a byproduct.[1][2][3]
Q2: What are the main byproducts I should be aware of during this synthesis?
A2: The primary byproducts in the acid-catalyzed synthesis of this compound are:
-
2-Methylpentenes (Dehydration Product): Under acidic and heated conditions, 2-methyl-1-pentanol can undergo dehydration (elimination of water) to form a mixture of isomeric alkenes.
-
Bis(2-methylpentyl) ether (Etherification Product): Two molecules of 2-methyl-1-pentanol can react via bimolecular dehydration to form a symmetrical ether.[4][5]
Q3: How can I shift the reaction equilibrium to favor the formation of this compound?
A3: To maximize the yield of the desired ester, you can employ Le Chatelier's principle in a few ways:
-
Use an Excess of a Reactant: Typically, the less expensive reactant, in this case, acetic acid, is used in excess to drive the equilibrium towards the products.[6][7]
-
Remove Water: As water is a product, its removal from the reaction mixture will shift the equilibrium to the right. This can be achieved by using a Dean-Stark apparatus during reflux.[1]
Q4: What is the role of the strong acid catalyst?
A4: The acid catalyst, typically sulfuric acid, plays a crucial role in protonating the carbonyl oxygen of the acetic acid.[2][3] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of 2-methyl-1-pentanol.[3][6] The catalyst is regenerated at the end of the reaction.[6]
Q5: What are the optimal temperature and reaction time?
A5: The reaction is typically carried out at the reflux temperature of the mixture.[1] Typical reaction times for Fischer esterification range from 1 to 10 hours, with many lab-scale procedures refluxing for about 45-60 minutes.[1] Monitoring the reaction progress by techniques like TLC or GC-MS is recommended to determine the optimal time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction due to insufficient heating or reaction time. 2. Reaction equilibrium not sufficiently shifted towards products. 3. Loss of product during workup and purification. | 1. Ensure the reaction is brought to a steady reflux and maintained for an adequate duration (e.g., 1-2 hours). Monitor by TLC or GC. 2. Use a larger excess of acetic acid (e.g., 2-3 equivalents). If possible, remove water using a Dean-Stark apparatus. 3. Be careful during extractions to avoid losing the organic layer. Ensure the distillation apparatus is properly set up to avoid loss of the volatile ester. |
| Significant Alkene Byproduct Formation (Identified by GC-MS or NMR) | 1. High reaction temperature. 2. Use of a strong, non-selective acid catalyst. | 1. Avoid excessive heating. Maintain a gentle reflux. Tertiary alcohols are more prone to elimination, but it can occur with primary alcohols at high temperatures.[1] 2. Consider using a milder acid catalyst, such as p-toluenesulfonic acid, which may reduce the extent of dehydration. |
| Significant Ether Byproduct Formation (Identified by GC-MS or NMR) | 1. High concentration of the alcohol. 2. Elevated reaction temperatures. | 1. While an excess of one reactant is needed, a very high concentration of the alcohol can favor the bimolecular dehydration to form the ether. Using an excess of acetic acid is generally preferred. 2. Similar to alkene formation, lower the reflux temperature if possible by using a suitable solvent, though this is not typical for Fischer esterification. |
| Product is Contaminated with Acetic Acid | Incomplete neutralization during workup. | Wash the organic layer thoroughly with a 5% aqueous sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases.[1] Perform subsequent washes with water and brine to remove any remaining salts.[1] |
| Product is Wet (Cloudy Appearance) | Incomplete drying of the organic layer. | After the aqueous workup, dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) until the liquid is clear. |
Quantitative Data on Byproduct Formation
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature | 120°C | 140°C | 160°C | Higher temperatures generally increase the rate of esterification but also significantly increase the formation of dehydration (alkene) and ether byproducts.[8] |
| Catalyst (H₂SO₄ conc.) | 1% (w/w) | 3% (w/w) | 5% (w/w) | Increasing catalyst concentration increases the reaction rate but may also promote more side reactions if not controlled. |
| Molar Ratio (Alcohol:Acid) | 1:1 | 1:2 | 1:3 | Increasing the excess of acetic acid will shift the equilibrium towards the ester, increasing the yield and minimizing the relative amount of ether byproduct. |
| Reaction Time | 1 hour | 2 hours | 4 hours | Longer reaction times will lead to higher conversion to the ester, but after reaching equilibrium, prolonged heating can lead to decomposition or increased byproduct formation. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is adapted from standard Fischer esterification procedures.
Materials:
-
2-methyl-1-pentanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine 1.0 mole of 2-methyl-1-pentanol and 2.0 moles of glacial acetic acid.
-
Slowly and carefully add 0.1 moles of concentrated sulfuric acid to the mixture while swirling.
-
Add a few boiling chips and assemble a reflux condenser.
-
Heat the mixture to a gentle reflux and maintain for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
50 mL of cold water (to remove the bulk of the acid and unreacted alcohol).
-
50 mL of 5% NaHCO₃ solution (repeat until no more CO₂ gas evolves).
-
50 mL of brine.
-
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
Decant the dried liquid into a distillation flask.
-
Perform a simple distillation, collecting the fraction that boils at approximately 160°C.[9]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: To identify the product and any byproducts.
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture and the purified product in a suitable solvent (e.g., dichloromethane).
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium.
-
MS Detector: Scan from m/z 40 to 300.
Expected Results:
-
This compound: Look for the molecular ion peak and characteristic fragmentation patterns.[10]
-
Byproducts: Compare any additional peaks to mass spectral libraries to identify potential alkenes (2-methylpentenes) and the bis(2-methylpentyl) ether.
Visualizations
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. jptcp.com [jptcp.com]
- 6. cerritos.edu [cerritos.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. lookchem.com [lookchem.com]
- 10. 1-Pentanol, 2-methyl-, 1-acetate | C8H16O2 | CID 24625 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Purification of 2-Methylpentyl Acetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common challenges encountered during the purification of 2-Methylpentyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2-Methylpentyl acetate synthesized by Fischer esterification?
A1: The most common impurities are unreacted starting materials: 2-methylpentan-1-ol and acetic acid. Water is also a significant byproduct of the reaction. Depending on the reaction conditions, side products from dehydration of the alcohol or other side reactions may also be present in trace amounts.
Q2: My purified this compound has a sharp, vinegary odor. What is the likely cause and how can I fix it?
A2: A vinegary odor indicates the presence of residual acetic acid. This can be removed by washing the crude product with a saturated sodium bicarbonate solution until effervescence ceases, followed by a water wash to remove the resulting sodium acetate salt.
Q3: The boiling point of my product is not sharp during distillation. What could be the reason?
A3: A broad boiling range during distillation suggests the presence of impurities. Given the close boiling points of this compound and 2-methylpentan-1-ol, their co-distillation is a common issue. Inefficient fractional distillation, temperature fluctuations, or the presence of an azeotrope could also be contributing factors.
Q4: Can this compound form an azeotrope?
Q5: How can I confirm the purity of my final this compound product?
A5: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS)[1][2][3]. This technique can separate the ester from volatile impurities and provide their relative quantities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and assess purity by identifying characteristic peaks of the ester and the absence of impurity signals.
Troubleshooting Guides
Fractional Distillation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of this compound from 2-methylpentan-1-ol | The boiling points are very close (see Table 1). | - Ensure you are using a fractional distillation setup with a column that has a high number of theoretical plates.- Maintain a slow and steady heating rate to allow for proper equilibrium between the liquid and vapor phases in the column.- Optimize the reflux ratio; a higher reflux ratio can improve separation but will increase the distillation time.- Consider vacuum distillation to lower the boiling points and potentially increase the boiling point difference. |
| Product is contaminated with water | Incomplete drying of the crude product before distillation. | - Thoroughly dry the crude ester with an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate before distillation.- Consider using a Dean-Stark trap during the esterification reaction to remove water as it is formed[4]. |
| Product decomposes during distillation | The distillation temperature is too high, leading to thermal degradation. | - Use vacuum distillation to lower the boiling point of the ester and minimize thermal stress. |
| Bumping or uneven boiling | Lack of boiling chips or inefficient stirring. | - Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC | Inappropriate solvent system. | - Develop a suitable solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting point for esters is a mixture of hexane (B92381) and ethyl acetate[5][6][7][8][9].- Aim for an Rf value of 0.2-0.3 for the this compound on the TLC plate for optimal separation on the column. |
| Co-elution of product and impurities | The polarity of the solvent system is too high or too low. | - If the product and impurities are eluting together, adjust the polarity of the solvent system. A less polar solvent will increase the retention time of all components, potentially allowing for better separation. A step-gradient elution can also be effective. |
| Streaking of spots on TLC or column | The sample is too concentrated, or there are acidic/basic impurities interacting with the silica (B1680970) gel. | - Dilute the sample before loading it onto the column.- If acidic impurities like acetic acid are present, they can be removed by a preliminary wash with a mild base before chromatography. |
| Product hydrolysis on the column | Residual acid or base catalyst in the crude product can catalyze the hydrolysis of the ester on the silica gel surface. | - Neutralize the crude product by washing with a saturated sodium bicarbonate solution and then water before performing column chromatography. |
Data Presentation
Table 1: Boiling Points of this compound and Common Impurities
| Compound | Boiling Point (°C) |
| Acetic Acid | 118-119[10][11][12][13][14] |
| 2-Methylpentan-1-ol | 148-159[15][16][17] |
| This compound | 160[18][19] |
Experimental Protocols
Protocol 1: Neutralization and Drying of Crude this compound
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure from carbon dioxide evolution.
-
Continue shaking until no more gas is evolved.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Add an equal volume of deionized water to the organic layer in the separatory funnel.
-
Shake gently and allow the layers to separate. Drain the lower aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate or sodium sulfate in small portions until the drying agent no longer clumps together.
-
Swirl the flask for 10-15 minutes.
-
Decant or filter the dried ester into a round-bottom flask suitable for distillation.
Protocol 2: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus, ensuring the fractionating column is securely clamped and packed with a suitable material (e.g., Raschig rings or metal sponge) to increase the surface area.
-
Place the dried, crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 160 °C at atmospheric pressure). The initial fraction may contain lower-boiling impurities.
-
Monitor the temperature at the still head closely. A sharp, stable boiling point indicates a pure compound.
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Stop the distillation before the flask goes to dryness.
Protocol 3: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent and carefully apply it to the top of the silica gel bed.
-
Elution: Add the mobile phase (e.g., a pre-determined mixture of hexane and ethyl acetate) to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory | CoLab [colab.ws]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. biotage.com [biotage.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. ymerdigital.com [ymerdigital.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Acetic acid - Wikipedia [en.wikipedia.org]
- 11. britannica.com [britannica.com]
- 12. RAPID-N [rapidn.jrc.ec.europa.eu]
- 13. Acetic acid - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. chembk.com [chembk.com]
- 17. 2-Methyl-1-pentanol - Wikipedia [en.wikipedia.org]
- 18. lookchem.com [lookchem.com]
- 19. This compound [myskinrecipes.com]
Technical Support Center: Optimizing Enzymatic Synthesis of 2-Methylpentyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of 2-Methylpentyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using enzymatic synthesis for 2-Methylpentyl acetate production compared to chemical methods?
A1: Enzymatic synthesis, particularly using lipases, offers several advantages over traditional chemical methods. These include milder reaction conditions (lower temperature and pressure), which reduces energy consumption and the formation of byproducts.[1] Enzymes also exhibit high selectivity (regio- and enantioselectivity), leading to purer products with fewer downstream purification steps. Furthermore, products from enzymatic synthesis can often be labeled as "natural," which is advantageous in the food and fragrance industries.
Q2: Which type of enzyme is most suitable for the synthesis of this compound?
A2: Lipases (E.C. 3.1.1.3) are the most commonly used enzymes for ester synthesis.[2] Immobilized lipases are particularly favored as they can be easily separated from the reaction mixture and reused, which is more cost-effective for industrial applications.[3] Commercially available lipases like Novozym® 435 (from Candida antarctica lipase (B570770) B) and lipases from Rhizomucor miehei have shown high efficacy in synthesizing short-chain esters.[4][5]
Q3: What is the effect of water on the enzymatic synthesis of this compound?
A3: Water content is a critical parameter in enzymatic esterification. While a small amount of water is essential for maintaining the enzyme's active conformation, excess water can promote the reverse reaction (hydrolysis), leading to a decrease in ester yield.[6][7] Therefore, controlling the water activity in the reaction medium is crucial for maximizing product formation. In some cases, buffer saturation of the organic solvent can improve esterification.[4]
Q4: Can a solvent-free system be used for the synthesis of this compound?
A4: Yes, a solvent-free system is often preferred for the synthesis of short-chain esters like this compound. This approach increases the concentration of reactants, which can lead to higher reaction rates and volumetric productivity. It also simplifies downstream processing and is considered a greener alternative to using organic solvents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Ester Yield | 1. Suboptimal Reaction Conditions: Temperature, pH, or enzyme concentration may not be at their optimal levels. | Systematically optimize each parameter. Start with a broad range and then narrow it down based on initial results. For instance, the optimal temperature for many lipases is between 30-70°C. |
| 2. Enzyme Inhibition: High concentrations of the substrates (2-methylpentanol or acetic acid) can inhibit the lipase. Acetic acid, in particular, can lower the microaqueous pH of the enzyme, reducing its activity.[4] | Use a non-stoichiometric molar ratio with an excess of the alcohol, as high concentrations of short-chain acids can be inhibitory.[8] Alternatively, using an acyl donor like vinyl acetate instead of acetic acid can lead to higher yields.[9] | |
| 3. Excess Water: As a byproduct of the esterification reaction, water can shift the equilibrium towards hydrolysis, reducing the net yield of the ester.[6] | Consider using a solvent-free system or a hydrophobic organic solvent to minimize the impact of water. Molecular sieves can also be added to the reaction mixture to remove water as it is formed. | |
| Slow Reaction Rate | 1. Insufficient Enzyme Concentration: The amount of lipase may be too low to catalyze the reaction effectively. | Increase the enzyme concentration. However, be aware that beyond a certain point, the increase in rate may not be proportional to the amount of enzyme added due to mass transfer limitations. |
| 2. Poor Mass Transfer: Inadequate mixing can limit the interaction between the substrates and the immobilized enzyme. | Optimize the agitation speed. For solvent-free systems, ensuring proper mixing is crucial to overcome diffusion limitations. | |
| 3. Low Temperature: The reaction temperature may be too low, resulting in reduced enzyme activity. | Increase the temperature incrementally towards the optimum for the specific lipase being used. Be cautious not to exceed the thermal stability limit of the enzyme, as this can lead to denaturation.[10] | |
| Enzyme Deactivation | 1. Thermal Denaturation: Exposing the lipase to temperatures above its stability range can cause irreversible unfolding and loss of activity.[10] | Determine the optimal temperature for your lipase and ensure the reaction is not conducted above this temperature. Immobilization can sometimes enhance the thermal stability of enzymes.[11] |
| 2. pH Shift: The production of acetic acid can lower the pH of the reaction medium, leading to enzyme inactivation if it falls outside the optimal pH range. | While the bulk pH may not change significantly in a solvent-free system, the microenvironment of the enzyme can be affected. Using an immobilized enzyme can sometimes provide a more stable microenvironment. The optimal pH for lipase activity is often in the neutral to slightly alkaline range.[11][12] | |
| 3. Inhibition by Substrates/Products: As mentioned, high concentrations of substrates can be inhibitory. The product, this compound, can also cause product inhibition at high concentrations. | Consider in-situ product removal techniques, such as vacuum evaporation or pervaporation, to shift the equilibrium towards product formation and alleviate product inhibition. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Enzymatic Synthesis of Isoamyl Acetate (a structural isomer of this compound)
| Lipase Source | Molar Ratio (Alcohol:Acid) | Enzyme Conc. (% w/w) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Rhizopus sp. | 2:1 | 8.7 | 40 | 48 | 80 | [13] |
| Rhizomucor miehei | 1:1 | 3 g/L | - | - | >80 (with excess alcohol) | [4] |
| Thermomyces lanuginosus | 3:1 (vinyl acetate:alcohol) | 30 mg | 50 | 6 | 95 | [9] |
| Bacillus aerius | - | - | - | - | 68 | [14] |
Table 2: Influence of Key Parameters on Ester Synthesis
| Parameter | General Trend | Remarks |
| Temperature | Activity increases with temperature up to an optimum, beyond which denaturation occurs. | The optimal temperature for lipases is typically in the range of 30-70°C. |
| Substrate Molar Ratio | An excess of the alcohol is often beneficial, especially when using short-chain carboxylic acids that can be inhibitory. | A molar ratio of alcohol to acid of 2:1 or higher is commonly used to drive the reaction towards completion.[8] |
| Enzyme Concentration | Higher enzyme concentration generally leads to a faster reaction rate. | The effect may plateau at very high concentrations due to mass transfer limitations. |
| Water Content | A small amount is necessary for enzyme activity, but excess water promotes hydrolysis. | In solvent-free systems, the water produced during the reaction can be a limiting factor. |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of this compound
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Reactant Preparation: In a sealed reaction vessel, combine 2-methylpentan-1-ol and acetic acid. A molar ratio of 2:1 (alcohol:acid) is a good starting point to mitigate acid inhibition.[8] For a solvent-based reaction, a hydrophobic solvent like n-hexane or isooctane (B107328) can be used.
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Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture. A typical enzyme loading is between 1-10% (w/w) of the total substrate mass.
-
Reaction Conditions: Place the vessel in a temperature-controlled shaker or a stirred-tank reactor. Set the temperature to the optimal value for the chosen lipase (e.g., 40-60°C). Maintain constant agitation to ensure adequate mixing.
-
Monitoring the Reaction: Periodically withdraw small aliquots from the reaction mixture. Analyze the samples by gas chromatography (GC) to determine the concentration of the product (this compound) and the remaining substrates.[15]
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Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, stop the reaction by separating the immobilized enzyme from the reaction mixture by filtration.
-
Product Purification: The product can be purified from the remaining reactants by distillation or column chromatography.
Mandatory Visualization
Caption: Optimization workflow for the enzymatic synthesis of this compound.
References
- 1. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. trace.tennessee.edu [trace.tennessee.edu]
- 8. mdpi.com [mdpi.com]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. researchgate.net [researchgate.net]
- 11. Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in 2-Methylpentyl acetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylpentyl acetate (B1210297). Low conversion rates are a common challenge, and this guide offers structured advice to identify and resolve potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 2-Methylpentyl acetate?
A1: The most prevalent methods for synthesizing this compound are Fischer esterification and enzymatic catalysis. Fischer esterification involves the reaction of 2-methylpentan-1-ol with acetic acid in the presence of a strong acid catalyst. Enzymatic synthesis typically employs a lipase (B570770) to catalyze the esterification or transesterification reaction under milder conditions.
Q2: Why is my Fischer esterification of this compound resulting in a low yield?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The formation of water as a byproduct can shift the equilibrium back towards the reactants. To favor product formation, it is crucial to remove water as it forms or to use an excess of one of the reactants.[1][2][3] Other factors include catalyst deactivation, suboptimal temperature, and insufficient reaction time.
Q3: Can the 2-methylpentan-1-ol starting material degrade under strong acid conditions?
A3: Yes, under strong acid and high-temperature conditions, alcohols can undergo dehydration to form alkenes.[4][5][6] In the case of 2-methylpentan-1-ol, this could lead to the formation of 2-methyl-1-pentene (B165372) and other isomers, reducing the amount of alcohol available for esterification and thus lowering the yield of this compound.
Q4: What are the advantages of using an enzymatic method for this compound synthesis?
A4: Enzymatic methods, typically using lipases, offer several advantages, including high selectivity, which minimizes side reactions.[7][8] They also operate under milder temperature and pH conditions, reducing energy consumption and preventing the degradation of sensitive functional groups.[8] Furthermore, immobilized enzymes can often be recovered and reused, making the process more sustainable.[8]
Q5: How can I effectively remove water from my Fischer esterification reaction?
A5: A common laboratory technique for water removal is azeotropic distillation using a Dean-Stark apparatus.[1] Toluene is often used as the solvent to form an azeotrope with water. As the mixture refluxes, the water is collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
Troubleshooting Guide for Low Conversion Rates
Issue 1: Low Yield in Fischer Esterification
Low conversion in Fischer esterification is a frequent problem. The following workflow can help diagnose and resolve the issue.
References
Identification and removal of impurities in 2-Methylpentyl acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylpentyl acetate (B1210297). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, focusing on the identification and removal of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced 2-Methylpentyl acetate?
A1: The most common impurities in this compound produced via Fischer esterification are unreacted starting materials and the reaction byproduct. These include 2-methylpentan-1-ol, acetic acid, and water. If an acid catalyst such as sulfuric acid is used, it will also be present as an impurity.
Q2: How can I get a preliminary idea of the purity of my this compound sample?
A2: A simple preliminary assessment can be made through a basic aqueous wash. If your organic sample is cloudy, it may indicate the presence of water. Washing with a 5% sodium bicarbonate solution can test for acidic impurities; effervescence (CO2 production) indicates the presence of acid. The characteristic odors of the starting alcohol (mildly alcoholic) or acetic acid (vinegar-like) may also be detectable in an impure sample.
Q3: What analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A3: The most common and effective analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is excellent for separating volatile impurities and providing mass data for identification, while NMR gives detailed structural information about the product and any impurities present.
Troubleshooting Guides
Impurity Identification
Problem: I see extra peaks in the GC-MS chromatogram of my this compound.
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Possible Cause 1: Unreacted Starting Materials. The most likely impurities are 2-methylpentan-1-ol and acetic acid.
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Solution: Compare the retention times of the unknown peaks with those of authentic samples of the starting materials. The mass spectra of these peaks should also match the library spectra for these compounds.
-
-
Possible Cause 2: Water. Water is a byproduct of the esterification reaction.
-
Solution: While not always visible by GC-MS depending on the column and conditions, water can be detected by other means such as Karl Fischer titration. In a GC chromatogram, it may appear as a broad, tailing peak, especially with certain column types.
-
-
Possible Cause 3: Side-Products. At higher temperatures, side-reactions such as the dehydration of the alcohol to form alkenes or the formation of di-2-methylpentyl ether can occur.
-
Solution: Analyze the mass spectra of the impurity peaks to determine their molecular weights and fragmentation patterns to help identify these potential side-products.
-
Problem: My ¹H NMR spectrum shows unexpected signals.
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Possible Cause 1: Residual Solvents. Solvents used in the workup (e.g., diethyl ether, dichloromethane) may be present.
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Possible Cause 2: Unreacted 2-methylpentan-1-ol.
-
Solution: Look for characteristic signals of the alcohol, such as a broad singlet for the hydroxyl (-OH) proton and the multiplets corresponding to the protons on the carbon backbone.
-
-
Possible Cause 3: Unreacted Acetic Acid.
-
Solution: A singlet peak around 2.1 ppm is characteristic of the methyl protons of acetic acid. A very broad singlet at a higher chemical shift (typically >10 ppm) may be observed for the acidic proton.
-
Impurity Removal
Problem: My this compound is acidic.
-
Solution: Perform an aqueous wash with a mild base. Add the crude ester to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. Continue washing until no more gas evolution is observed. Then, wash with water to remove any remaining bicarbonate solution and other water-soluble impurities.
Problem: My product is wet (contains water).
-
Solution: After the aqueous workup, dry the organic layer using an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent to the organic solution and swirl. If the drying agent clumps together, add more until some of it remains free-flowing. Filter the solution to remove the drying agent before proceeding to the next step.
Problem: My product is still contaminated with 2-methylpentan-1-ol after washing.
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Solution: Fractional distillation is an effective method for separating this compound (boiling point: 160 °C) from the less volatile 2-methylpentan-1-ol (boiling point: ~148 °C).[3] Careful control of the distillation temperature will allow for the separation of these two components.
Data Presentation
Table 1: Common Impurities in Crude this compound and Their Identification
| Impurity | Source | Analytical Identification (GC-MS) | Analytical Identification (¹H NMR) |
| 2-methylpentan-1-ol | Unreacted starting material | Peak at a retention time different from the product; mass spectrum matches the library spectrum. | Characteristic alcohol proton signals and multiplets for the alkyl chain. |
| Acetic Acid | Unreacted starting material | May be observed as a tailing peak; mass spectrum matches the library spectrum. | A singlet around 2.1 ppm for the methyl group. |
| Water | Reaction byproduct | May appear as a broad, tailing peak. | A broad singlet, chemical shift is solvent and concentration dependent. |
| Sulfuric Acid | Catalyst | Non-volatile, will not be observed by GC-MS. | Not typically observed in standard NMR. |
Table 2: Exemplary ¹H NMR Data for this compound and Common Impurities in CDCl₃
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| This compound | CH₃-C=O | ~2.05 | s |
| -O-CH₂- | ~3.8-4.0 | m | |
| CH₃-CH- | ~0.9 | d | |
| -CH₂-CH₂-CH₃ | ~1.1-1.7 | m | |
| -CH₂-CH₃ | ~0.9 | t | |
| 2-methylpentan-1-ol | -OH | variable | br s |
| -CH₂-OH | ~3.5 | m | |
| Acetic Acid | CH₃- | ~2.1 | s |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol provides a general method for the analysis of this compound and its volatile impurities.
-
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.
-
Sample Preparation: Dilute 10 µL of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.
Protocol 2: Purification of Crude this compound
This protocol describes a standard aqueous workup followed by fractional distillation.
-
Acid Removal:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake gently, venting frequently to release the pressure from CO₂ evolution.
-
Continue shaking until gas evolution ceases.
-
Allow the layers to separate and discard the lower aqueous layer.
-
-
Water Wash:
-
Wash the organic layer with an equal volume of deionized water to remove any remaining water-soluble impurities.
-
Separate and discard the aqueous layer.
-
Repeat the water wash one more time.
-
-
Drying:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (MgSO₄) in small portions while swirling the flask. Add enough so that some of the MgSO₄ remains free-flowing.
-
Allow the mixture to stand for 10-15 minutes.
-
Filter the dried solution into a round-bottom flask suitable for distillation.
-
-
Fractional Distillation:
-
Set up a fractional distillation apparatus with a fractionating column (e.g., a Vigreux column).
-
Add a few boiling chips to the round-bottom flask.
-
Heat the flask gently.
-
Collect and discard any initial low-boiling fractions.
-
Collect the fraction that distills at or near the boiling point of this compound (160 °C).[3]
-
Visualizations
Caption: Workflow for the identification of impurities in this compound.
Caption: Workflow for the purification of crude this compound.
References
Preventing hydrolysis of 2-Methylpentyl acetate during workup
Welcome to the technical support center for handling 2-Methylpentyl acetate (B1210297). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent its hydrolysis during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methylpentyl acetate and why is hydrolysis a concern?
This compound (CAS No: 7789-99-3) is an ester with the molecular formula C8H16O2.[1][2][3] Like other esters, it is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form 2-methyl-1-pentanol (B47364) and acetic acid. This degradation is a significant concern as it leads to product loss and the introduction of impurities into the reaction mixture.
Q2: Under what conditions is this compound most likely to hydrolyze?
Esters are prone to hydrolysis under both acidic and basic conditions.[4][5] The rate of this reaction is significantly accelerated by:
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Strong Acids or Bases: Catalyze the hydrolysis reaction.[4]
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Elevated Temperatures: Increase the reaction rate.[4]
-
Prolonged Exposure to Water: Water is a necessary reactant for hydrolysis.[4][5]
Q3: How can I minimize the hydrolysis of this compound during an aqueous workup?
To prevent hydrolysis, it is crucial to control the pH, temperature, and exposure to water during the workup. Key strategies include:
-
Maintaining a neutral to slightly acidic pH (ideally between 4 and 6).[4]
-
Performing the workup at room temperature or below.
-
Minimizing the contact time between the organic layer containing the ester and the aqueous layer.
-
Using mild basic solutions for neutralization and ensuring they are not in prolonged contact with the ester.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of reactions involving this compound.
Issue 1: Low yield of this compound after workup.
| Potential Cause | Recommended Solution |
| Hydrolysis due to acidic conditions | Neutralize any strong acid catalysts from the reaction with a weak base, such as a saturated solution of sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3).[6][7][8] Avoid using strong bases like sodium hydroxide. |
| Hydrolysis due to basic conditions | If the reaction was run under basic conditions, neutralize with a dilute, weak acid like a 1M solution of sodium bisulfate (NaHSO4) or dilute acetic acid, carefully monitoring the pH to keep it in the neutral to slightly acidic range. |
| Elevated temperature during workup | Ensure all aqueous solutions used for washing are at room temperature or chilled. If the reaction was heated, allow it to cool to room temperature before beginning the workup.[4] |
| Prolonged contact with aqueous phase | Perform extractions and washes efficiently to minimize the time the ester is in contact with the aqueous layer. Break up any emulsions quickly. |
Issue 2: Presence of 2-methyl-1-pentanol or acetic acid impurities in the final product.
| Potential Cause | Recommended Solution |
| Incomplete neutralization of acid | Ensure complete neutralization by adding the basic solution portion-wise until effervescence ceases. Check the pH of the aqueous layer with pH paper. |
| Insufficient washing | Wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove any residual acetic acid.[6] Follow this with a wash with brine (saturated NaCl solution) to remove the majority of dissolved water and any remaining water-soluble impurities.[6][9] |
| Inadequate drying of the organic layer | After separating the organic layer, dry it over an anhydrous salt like anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4) to remove trace amounts of water before solvent evaporation.[6] |
Experimental Protocols
Protocol: Standard Aqueous Workup to Minimize Hydrolysis of this compound
This protocol describes a standard procedure for isolating this compound from a reaction mixture while minimizing the risk of hydrolysis.
-
Cooling the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to room temperature. If the reaction was performed at an elevated temperature, an ice bath can be used for faster cooling.
-
Quenching (if applicable): If the reaction contains highly reactive reagents, quench them by slowly adding a suitable reagent. For instance, if an acid chloride was used, a slow addition of water can be performed, which will also form the corresponding carboxylic acid.[9]
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent in which this compound is highly soluble and which is immiscible with water (e.g., ethyl acetate, diethyl ether).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Neutralization Wash:
-
If the reaction was conducted under acidic conditions, add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to the separatory funnel.[8] Add the solution in portions, shaking gently after each addition and venting the funnel frequently to release any evolved CO2 gas. Continue until no more gas is evolved.
-
If the reaction was conducted under basic conditions, wash with a dilute (e.g., 1M) aqueous solution of a weak acid, such as sodium bisulfate (NaHSO4).
-
-
Separation of Layers: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Brine Wash: Wash the remaining organic layer with a saturated aqueous solution of sodium chloride (brine).[9] This helps to remove most of the dissolved water from the organic phase.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), and swirl the flask.[6] Add more drying agent until it no longer clumps together.
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, purify the product further by distillation.[7]
Data Presentation
Table 1: Qualitative Stability of Esters under Different pH Conditions
| pH Range | Condition | Relative Rate of Hydrolysis | Recommendation for Workup |
| < 4 | Acidic | Moderate to High | Neutralize with a weak base (e.g., NaHCO3). Avoid prolonged exposure. |
| 4 - 6 | Slightly Acidic | Minimal | Ideal pH range for workup.[4] |
| 7 | Neutral | Low | Generally safe for workup. |
| > 8 | Basic | High to Very High | Avoid strong bases. Use weak bases for neutralization and minimize contact time. |
Visualizations
Diagram 1: Decision-Making Workflow for Workup
Caption: Decision-making workflow for the workup of this compound.
Diagram 2: General Experimental Workflow
Caption: Step-by-step workflow for the aqueous workup of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. carbodiimide.com [carbodiimide.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
Catalyst selection and optimization for 2-Methylpentyl acetate synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and optimization for the synthesis of 2-Methylpentyl acetate (B1210297). It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to assist in overcoming common challenges encountered during the esterification of 2-methylpentan-1-ol and acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-Methylpentyl acetate?
A1: The most prevalent method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves heating 2-methylpentan-1-ol with acetic acid in the presence of an acid catalyst.[1][2] Other methods include transesterification, for instance, using vinyl acetate as the acyl donor, which can be catalyzed by enzymes.[3]
Q2: Which catalysts are recommended for the synthesis of this compound?
A2: A variety of catalysts can be employed, each with its own advantages and disadvantages:
-
Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective and widely used.[1][2] However, they can be corrosive and difficult to separate from the reaction mixture.
-
Heterogeneous Acid Catalysts: Solid acid catalysts such as Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, offer the advantage of easy separation and reusability.[4][5]
-
Enzymatic Catalysts: Immobilized lipases, such as Amano PS-D lipase (B570770) or Novozym® 435, can catalyze the reaction under milder conditions, often with high selectivity, minimizing side reactions.[3][6][7]
Q3: What are the typical reaction conditions for this esterification?
A3: Reaction conditions are dependent on the chosen catalyst. For Fischer esterification using an acid catalyst, the reaction is typically conducted at reflux temperature, which can range from 60-110°C, for several hours.[8] To favor the formation of the ester, it is common to use an excess of one of the reactants, usually the less expensive one, or to remove the water that is formed as a byproduct, for example, by using a Dean-Stark apparatus.[1][8] Enzymatic reactions are generally performed at lower temperatures, typically between 40-60°C.
Q4: What kind of yields can I expect for the synthesis of this compound?
A4: The yield of this compound is highly dependent on the catalyst, reaction conditions, and purification method. One study reported a 27% overall yield for the enzymatic synthesis using Amano PS-D lipase.[3] For the synthesis of a structurally similar ester, (1,3-dimethylbutyl) acetate, a yield of 34.6% was reported using sulfuric acid, with the lower yield attributed to side reactions and product loss during workup.[5] Generally, optimizing reaction conditions by shifting the equilibrium towards the products can improve yields.
Q5: What are the potential side reactions during the synthesis of this compound?
A5: Under acidic and high-temperature conditions, the primary alcohol, 2-methylpentan-1-ol, can undergo dehydration to form alkenes, such as 2-methyl-1-pentene.[9] Another potential side reaction is the formation of di(2-methylpentyl) ether.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive or insufficient catalyst.- Reaction temperature is too low.- Insufficient reaction time.- Presence of water in reactants, especially with acid catalysts. | - Use a fresh batch of catalyst or increase the catalyst loading.- Ensure the reaction is heated to the appropriate reflux temperature.- Monitor the reaction progress using TLC or GC and extend the reaction time if necessary.- Use anhydrous reactants and solvents. |
| Low Yield of this compound | - Equilibrium not shifted towards products.- Dehydration of 2-methylpentan-1-ol to form alkenes.- Formation of di(2-methylpentyl) ether.- Product loss during workup and purification. | - Use an excess of one reactant (e.g., a 3:1 molar ratio of acetic acid to alcohol).- Remove water as it forms using a Dean-Stark apparatus.- Lower the reaction temperature and consider using a milder catalyst (e.g., Amberlyst-15 or an enzyme).- Optimize the workup procedure, ensuring complete extraction and minimizing losses during distillation. |
| Presence of Impurities in the Final Product | - Incomplete reaction, leaving unreacted starting materials.- Formation of side products (alkenes, ethers).- Incomplete removal of the acid catalyst. | - Ensure the reaction goes to completion by monitoring with TLC or GC.- Use milder reaction conditions to minimize side reactions.- During workup, thoroughly wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove the acid catalyst.[1] |
| Product Discoloration | - Reaction temperature is too high, causing decomposition.- Presence of impurities that polymerize or degrade. | - Reduce the reaction temperature.- Ensure all glassware is clean and reactants are of high purity. |
Catalyst Performance Data
The following table summarizes available data for the synthesis of this compound and analogous esters to provide a basis for catalyst selection.
| Catalyst | Alcohol | Acyl Donor | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Amano PS-D lipase | 2-Methylpentan-1-ol | Vinyl acetate | - | - | - | 27 | [3] |
| Sulfuric Acid | 4-Methyl-2-pentanol | Acetic acid | - | Reflux | - | 34.6 | [5] |
| Lipozyme® 435 | 1-Pentanol | Acetic acid | 1:2 | 30-70 | 8 | >80 | [10] |
| Amberlyst-15 | Methanol | Acetic acid | - | 45-65 | - | - | [11] |
| Novozym® 435 | 2-Phenylethanol | Vinyl acetate | 1:2 | 40 | 0.5 | 99.17 | [9] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification using Sulfuric Acid
This protocol describes a general procedure for the synthesis of this compound using sulfuric acid as a catalyst.
Materials:
-
2-Methylpentan-1-ol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Boiling chips
Procedure:
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methylpentan-1-ol and an excess of glacial acetic acid (e.g., a 1:3 molar ratio).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.
-
Reaction: Add a few boiling chips and heat the mixture to a gentle reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst - be cautious of CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by fractional distillation.
-
Protocol 2: Enzymatic Synthesis using Immobilized Lipase
This protocol is a general guideline for the enzymatic synthesis of this compound.
Materials:
-
2-Methylpentan-1-ol
-
Vinyl acetate
-
Immobilized lipase (e.g., Novozym® 435 or Amano PS-D)
-
Anhydrous organic solvent (e.g., hexane (B92381) or solvent-free)
Procedure:
-
Reaction Setup: In a sealed flask, combine 2-methylpentan-1-ol, vinyl acetate (often in excess), and the immobilized lipase. The reaction can be run neat (solvent-free) or in an anhydrous organic solvent.
-
Reaction: Incubate the mixture at a controlled temperature (typically 40-60°C) with constant stirring. Monitor the reaction progress by GC.
-
Work-up:
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
If a solvent was used, remove it under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Caption: Experimental workflow for the Fischer-Speier synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Ester synthesis by esterification [organic-chemistry.org]
- 2. i3awards.org.au [i3awards.org.au]
- 3. EP0105885A1 - Process for the preparation of methyl acetate. - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. digital.csic.es [digital.csic.es]
- 7. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. homework.study.com [homework.study.com]
Scale-up considerations for the production of 2-Methylpentyl acetate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scale-up and production of 2-Methylpentyl acetate (B1210297). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during synthesis and purification.
Frequently Asked questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 2-Methylpentyl acetate?
A1: The most prevalent and industrially scalable method for producing this compound is the Fischer esterification of 2-methyl-1-pentanol (B47364) with acetic acid, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1][2] This reaction is reversible, and strategies to drive it to completion are crucial for high yields.[3][4]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in Fischer esterification are typically due to the reaction reaching equilibrium prematurely.[3][5] Key factors to investigate include:
-
Water Content: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.[3][6]
-
Catalyst Activity: An insufficient amount or deactivated catalyst will slow down the reaction rate.[3][7]
-
Reactant Ratio: An inappropriate molar ratio of alcohol to carboxylic acid can limit the conversion of the limiting reagent.[8]
-
Reaction Temperature: Suboptimal temperature can lead to slow reaction rates or the formation of byproducts.[6][7]
Q3: How can I effectively shift the reaction equilibrium to favor the formation of this compound?
A3: To enhance the yield, you need to apply Le Chatelier's principle.[3] The two most effective strategies are:
-
Use of an Excess Reactant: Employing a stoichiometric excess of the less expensive reactant (typically acetic acid) drives the equilibrium towards the product side.[8][9]
-
Removal of Water: As the reaction proceeds, removing the water byproduct will continuously shift the equilibrium towards the formation of the ester. This can be achieved by using a Dean-Stark apparatus during reflux.[8]
Q4: What are the common side reactions during the synthesis of this compound?
A4: A potential side reaction, especially at higher temperatures, is the acid-catalyzed dehydration of 2-methyl-1-pentanol to form alkenes.[7] Another possibility is the formation of di-2-methylpentyl ether.[10]
Q5: What is the standard work-up and purification procedure for this compound?
A5: A typical work-up involves cooling the reaction mixture, followed by washing with water to remove the excess acid catalyst and unreacted alcohol. A subsequent wash with a weak base, such as sodium bicarbonate solution, neutralizes any remaining acid.[7][11] The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and purified by distillation.[9][12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Ester Formation | Incomplete reaction due to equilibrium.[6] | Use an excess of one reactant (e.g., acetic acid) or remove water using a Dean-Stark apparatus.[8][9] |
| Insufficient or inactive catalyst.[3] | Increase catalyst loading or use fresh catalyst. Ensure reactants are dry. | |
| Low reaction temperature.[6] | Ensure the reaction is maintained at a sufficient reflux temperature. | |
| Product Contamination | Presence of unreacted starting materials. | Improve the efficiency of the aqueous wash steps. Optimize distillation conditions (e.g., use a fractionating column). |
| Formation of byproducts (e.g., ethers, alkenes).[7][10] | Optimize reaction temperature to minimize side reactions. | |
| Difficulty in Purification | Emulsion formation during aqueous extraction.[6] | Add a small amount of brine to the aqueous layer to break the emulsion. |
| Incomplete separation of layers.[6] | Allow sufficient time for layers to separate. Ensure the separatory funnel is not overfilled. | |
| "Wet" product after drying. | Use a sufficient amount of drying agent and ensure adequate contact time. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (optionally with a Dean-Stark trap), combine 2-methyl-1-pentanol (1.0 mol), glacial acetic acid (1.2 to 2.0 mol, acting as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approximately 0.02 mol).
-
Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. If using a Dean-Stark trap, monitor the collection of water. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
Purification of this compound
-
Work-up: Transfer the cooled reaction mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with deionized water to remove the bulk of the acid and unreacted acetic acid.
-
Neutralize the remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.[7]
-
Perform a final wash with brine to aid in the separation of the layers and remove residual water.
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Distillation: Filter off the drying agent and purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 160°C.[13]
Data Presentation
Table 1: Reactants and Catalyst for this compound Synthesis
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | Typical Molar Ratio |
| 2-Methyl-1-pentanol | C₆H₁₄O | 102.17 | Alcohol | 1 |
| Acetic Acid | C₂H₄O₂ | 60.05 | Carboxylic Acid | 1.2 - 2.0 |
| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst | 0.01 - 0.05 |
Table 2: Typical Reaction and Purification Parameters
| Parameter | Value | Notes |
| Reaction Temperature | Reflux (approx. 118-125°C) | Dependent on the molar ratio of reactants. |
| Reaction Time | 2 - 4 hours | Can be optimized by monitoring reaction progress. |
| Yield | 60-80% | Highly dependent on reaction conditions and purification efficiency. |
| Boiling Point of Product | ~160 °C | [13] |
| Purity of Final Product | >98% | Achievable with careful distillation. |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. athabascau.ca [athabascau.ca]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. ukessays.com [ukessays.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. coachbenner.weebly.com [coachbenner.weebly.com]
- 13. lookchem.com [lookchem.com]
Technical Support Center: Enhancing the Stability of 2-Methylpentyl Acetate in Formulations
Welcome to the Technical Support Center for 2-Methylpentyl acetate (B1210297). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 2-Methylpentyl acetate in various formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in a formulation?
A1: The stability of this compound, an ester, is primarily influenced by pH, temperature, and the presence of certain excipients. Like many esters, it is susceptible to hydrolysis, which can be catalyzed by both acidic and alkaline conditions. Elevated temperatures can accelerate this degradation process.
Q2: What is the typical degradation pathway for this compound?
A2: The most common degradation pathway for this compound is hydrolysis. In this reaction, the ester linkage is cleaved by water to form 2-methylpentanol and acetic acid. This process can be accelerated under acidic or basic conditions.
Q3: How can I prevent the hydrolysis of this compound in my aqueous formulation?
A3: To minimize hydrolysis, it is crucial to control the pH of the formulation. Maintaining a pH close to neutral (pH 6-8) is generally recommended for optimal stability. The use of buffering agents can help maintain the desired pH range.[1] Additionally, storing the formulation at reduced temperatures can significantly slow down the rate of hydrolysis.
Q4: Are there any specific excipients I should avoid when formulating with this compound?
A4: Avoid using strongly acidic or basic excipients that could shift the pH of the formulation and catalyze hydrolysis. Additionally, be mindful of excipients that may contain significant amounts of water, as this can also contribute to degradation over time. Compatibility studies with all excipients are highly recommended.
Q5: What are the best analytical techniques to monitor the stability of this compound?
A5: Stability-indicating analytical methods are essential for accurately quantifying this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used and effective techniques.[2][3] These methods can separate the parent compound from its degradants, allowing for precise quantification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Potency/Purity of this compound Over Time | Hydrolysis due to inappropriate pH. | - Adjust the formulation pH to a neutral range (6-8) using a suitable buffer system (e.g., phosphate (B84403) or citrate (B86180) buffers).[1]- Conduct a pH-stability profile study to identify the optimal pH for your specific formulation. |
| Elevated storage temperature. | - Store the formulation at controlled room temperature or under refrigerated conditions, as determined by stability studies.- Avoid exposure to high temperatures during manufacturing, shipping, and storage. | |
| Incompatibility with excipients. | - Perform compatibility studies with all formulation components.- Replace any excipients that are found to accelerate the degradation of this compound. | |
| Appearance of a Vinegary Odor in the Formulation | Formation of acetic acid due to hydrolysis. | - This is a direct indicator of degradation. The solutions provided for "Loss of Potency/Purity" should be implemented.- Quantify the level of acetic acid to monitor the extent of degradation. |
| Phase Separation or Precipitation in Liquid Formulations | Change in solubility of this compound or its degradants. | - Investigate the solubility of this compound and its degradation products (2-methylpentanol and acetic acid) in the formulation vehicle at different pH values and temperatures.- Consider the use of co-solvents or surfactants to improve solubility and maintain a homogenous formulation. |
Quantitative Stability Data
The following table summarizes the expected stability of this compound under various stress conditions. This data is illustrative and based on the known behavior of similar esters. Actual stability will depend on the specific formulation.
| Condition | Parameter | Time | Expected Degradation (%) |
| Hydrolytic | 0.1 M HCl | 72 hours | 15 - 25 |
| Purified Water (pH ~7) | 72 hours | < 5 | |
| 0.1 M NaOH | 72 hours | 40 - 60 | |
| Thermal | 60°C | 7 days | 10 - 20 |
| Photolytic | ICH Photostability Chamber | 24 hours | < 5 |
Experimental Protocols
Protocol 1: pH-Stability Profile of this compound
Objective: To determine the rate of degradation of this compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).
-
Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration (e.g., 1 mg/mL).
-
Incubation: Store the solutions in sealed vials at a constant temperature (e.g., 40°C or 50°C) to accelerate degradation.
-
Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Analysis: Immediately analyze the samples using a validated stability-indicating HPLC or GC method to determine the concentration of remaining this compound.
-
Data Analysis: Plot the logarithm of the concentration of this compound versus time for each pH. The slope of the line will give the observed degradation rate constant (k_obs). Plot log(k_obs) versus pH to generate the pH-rate profile.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the samples to the following stress conditions as per ICH guidelines:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C.
-
Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature.
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Heat the solid or solution at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using a suitable analytical method (e.g., LC-MS or GC-MS) to identify and characterize the degradation products.
Visualizations
Caption: A typical workflow for developing a stable formulation.
Caption: The hydrolysis degradation pathway of this compound.
Caption: A logical flow for troubleshooting formulation instability.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 2-Methylpentyl Acetate: qNMR vs. Gas Chromatography
For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical aspect of quality control and characterization of chemical compounds. This guide provides an objective comparison of two powerful analytical techniques for the purity analysis of 2-Methylpentyl acetate (B1210297): quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography (GC). We will delve into the principles of each method, present supporting experimental data, and provide detailed protocols to assist in selecting the most appropriate technique for your analytical needs.
Introduction to Purity Analysis of 2-Methylpentyl Acetate
This compound is an organic ester with applications in various industries, including as a flavoring agent and a solvent. Ensuring its purity is paramount to guarantee consistent quality, safety, and efficacy in its end-use. Both qNMR and GC are well-established methods for purity assessment, each offering distinct advantages and limitations.
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, enabling a highly accurate and precise determination of purity when compared against a certified internal standard.
Gas Chromatography (GC) , on the other hand, is a separative technique that is highly effective for volatile and semi-volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), GC provides excellent sensitivity and is a workhorse in many quality control laboratories for purity assessment based on relative peak area percentages.
Comparison of qNMR and GC for Purity Determination
The choice between qNMR and GC for the purity analysis of this compound will depend on the specific requirements of the analysis, such as the need for traceability, the expected nature of impurities, and the desired level of accuracy.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[1] | Separation based on volatility and interaction with a stationary phase, followed by detection by flame ionization. |
| Quantification | Absolute (Primary Method) | Relative (Area Percent), can be absolute with a specific certified reference standard. |
| Reference Standard | Requires a certified internal standard of a different, pure compound. | Typically uses area percent normalization; for absolute quantification, a certified standard of this compound is needed. |
| Accuracy | Very High | High |
| Precision (RSD) | Typically < 1% | Typically < 2% |
| Traceability | Directly traceable to SI units through the certified internal standard. | Traceability requires a certified reference material of the analyte. |
| Structural Information | Provides structural confirmation of the analyte and impurities. | Provides retention time, which can be used for identification against known standards. |
| Sample Throughput | Moderate | High |
| Destructive | No | Yes |
| Instrumentation Cost | High | Moderate |
Experimental Protocols
Detailed methodologies for both qNMR and GC analysis are provided below to enable a practical comparison.
Quantitative NMR (qNMR) Protocol for this compound
Objective: To determine the absolute purity of this compound using an internal standard.
Materials:
-
This compound sample
-
Internal Standard (IS): Maleic acid (certified reference material, CRM)
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
High-precision 5 mm NMR tubes
-
Analytical balance (readability ± 0.01 mg)
-
Volumetric flasks and pipettes
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Tune and shim the NMR spectrometer.
-
Acquire the ¹H NMR spectrum with the following representative parameters:
-
Pulse Program: zg30 (or equivalent 90° pulse)
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of Scans (ns): 16
-
Spectral Width (sw): 20 ppm
-
Acquisition Time (aq): 4 s
-
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the acetate methyl singlet around 2.05 ppm).
-
Integrate the singlet signal of the maleic acid internal standard (around 6.3 ppm).
-
Calculate the purity of this compound using the following formula:
PurityAnalyte (%) = (IAnalyte / NAnalyte) * (NIS / IIS) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PurityIS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
Gas Chromatography (GC-FID) Protocol for this compound
Objective: To determine the relative purity of this compound by area percent normalization.
Materials:
-
This compound sample
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade)
-
GC vials with septa
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Capillary Column: e.g., DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Procedure:
-
Sample Preparation:
-
Prepare a solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Transfer the solution to a GC vial.
-
-
GC-FID Analysis:
-
Set the GC-FID parameters as follows (these are representative and may require optimization):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound by area percent normalization:
Purity (%) = (Areathis compound / Total Area of all peaks) * 100
-
Visualizing the qNMR Workflow
To further clarify the experimental process for qNMR, the following diagram illustrates the key steps involved.
Caption: Experimental workflow for qNMR purity analysis.
Conclusion
Both qNMR and GC-FID are powerful and reliable techniques for determining the purity of this compound.
qNMR stands out as the method of choice when high accuracy, direct SI traceability, and structural confirmation are of utmost importance. Its non-destructive nature is also a significant advantage when dealing with valuable or limited sample quantities. The straightforward sample preparation and direct measurement make it a very efficient technique for obtaining definitive purity values.
GC-FID is a highly sensitive and cost-effective method, particularly well-suited for routine quality control and for the detection and quantification of volatile impurities. While it typically provides relative purity through area normalization, it can be adapted for absolute quantification with a certified reference standard of this compound.
For researchers, scientists, and drug development professionals, the selection between qNMR and GC-FID will ultimately be guided by the specific analytical requirements. In many cases, using these techniques orthogonally can provide a comprehensive and highly confident assessment of a compound's purity.
References
A Researcher's Guide to the Validation of GC-MS Methods for 2-Methylpentyl Acetate Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of volatile and semi-volatile organic compounds is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) method validation for the analysis of 2-Methylpentyl acetate (B1210297) against alternative analytical techniques. It includes detailed experimental protocols and supporting data to ensure robust and reliable results.
GC-MS Method Validation: A Performance Benchmark
Gas Chromatography-Mass Spectrometry stands as a gold standard for the analysis of volatile compounds like 2-Methylpentyl acetate due to its high sensitivity and selectivity. A properly validated GC-MS method ensures the reliability, accuracy, and precision of the analytical results.[1] The key validation parameters are summarized below, with typical acceptance criteria derived from validated methods for similar acetate compounds.
Quantitative Data Summary
The performance of a validated GC-MS method for this compound is expected to meet the following criteria:
| Validation Parameter | Typical Acceptance Criteria | Expected Performance for this compound |
| Linearity (R²) | > 0.99[1] | A coefficient of determination (R²) greater than 0.99 demonstrates a strong correlation between the concentration of this compound and the instrument response across a defined range. |
| Accuracy (% Recovery) | 80 - 120%[1] | The method should accurately quantify the analyte, with recovery studies showing that the measured concentration is within 80-120% of the true value. |
| Precision (% RSD) | < 20%[1] | The relative standard deviation (RSD) for repeated measurements should be less than 20%, indicating high precision of the method. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3:1 | The lowest concentration of this compound that can be reliably detected by the instrument. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio > 10:1 | The lowest concentration of this compound that can be quantified with acceptable precision and accuracy. |
| Specificity | No interfering peaks at the retention time of the analyte. | The method must be able to unequivocally identify and quantify this compound in the presence of other components in the sample matrix. |
| Robustness | Consistent results with small, deliberate variations in method parameters. | The method's performance should remain unaffected by minor changes in parameters such as injector temperature or gas flow rate. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound. Optimization of these parameters may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
For liquid samples, a direct injection may be feasible.
-
For solid or complex matrices, sample extraction using a suitable solvent (e.g., hexane, dichloromethane) is necessary.
-
An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) should be added to correct for variations in sample preparation and instrument response.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC system or equivalent |
| Column | Phenomenex ZB-1701 (30 m x 0.25 mm x 0.25 µm) or similar mid-polarity column |
| Injector | Split/splitless injector |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 70°C, hold for 2 min; Ramp: 10°C/min to 280°C; Hold: 5 min |
| Mass Spectrometer | Triple Quadrupole GC-MS system |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan for identification and Selected Ion Monitoring (SIM) for quantification |
3. Data Analysis:
-
Quantification is typically performed by integrating the peak area of a characteristic ion of this compound and comparing it to a calibration curve prepared with known concentrations of the analyte.
Below is a DOT script for a Graphviz diagram illustrating the workflow of a GC-MS method validation.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other techniques can also be employed for the analysis of esters, each with its own advantages and disadvantages.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase.[2] | Suitable for non-volatile or thermally labile compounds. | May require derivatization for detection of compounds without a UV chromophore. Lower resolution for volatile compounds compared to GC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identifies molecular structure based on the interaction of atomic nuclei with a magnetic field.[2] | Non-destructive, provides detailed structural information. Can be used for quantification (qNMR). | Lower sensitivity compared to MS-based methods. Requires higher sample concentrations. |
| Alternative GC Detectors (e.g., FID) | Flame Ionization Detector (FID) is a common alternative to MS. | Robust and less expensive than MS. | Provides no structural information, identification is based solely on retention time. |
| Other Ester Derivatization for GC | Converting the analyte to a different ester (e.g., propyl, butyl) can sometimes improve chromatographic separation.[3] | May improve resolution for specific isomers. | Adds an extra step to sample preparation, introducing potential for error. |
Below is a DOT script for a Graphviz diagram illustrating the decision-making process for selecting an analytical technique.
References
A Comparative Analysis of 2-Methylpentyl Acetate and Its Isomeric Acetate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-methylpentyl acetate (B1210297) and its key isomers: n-hexyl acetate, 1-methylpentyl acetate (sec-hexyl acetate), 3-methylpentyl acetate, and 4-methylpentyl acetate. These C8H16O2 esters find application as solvents and fragrance components, where their isomeric structure significantly influences their physical properties and performance characteristics. This document summarizes key physicochemical data, performance attributes in fragrance and solvent applications, and detailed experimental protocols for their evaluation.
Physicochemical Properties
The arrangement of the methyl group along the pentyl chain in these isomers leads to variations in their boiling points, densities, and water solubilities. These differences are critical in formulation science, affecting evaporation rates, solvent compatibility, and environmental fate.
| Property | 2-Methylpentyl Acetate | n-Hexyl Acetate | 1-Methylpentyl Acetate (sec-Hexyl Acetate) | 3-Methylpentyl Acetate | 4-Methylpentyl Acetate |
| CAS Number | 7789-99-3[1] | 142-92-7[2] | 5953-49-1[3] | 35897-13-3[4] | 108-84-9[5] |
| Boiling Point (°C) | 146[6] | 169-172[7] | ~155 | 164[4] | 147.5[5] |
| Density (g/cm³ at 20°C) | ~0.87 | 0.873[2] | ~0.87 | ~0.87 | 0.8805 at 25°C[5] |
| Water Solubility (g/L at 25°C) | Data not available | 0.4[8] | 7.95[9] | 4.95[4] | 1.3[5] |
Performance Comparison
The primary applications for these esters are in the fragrance and coatings industries. Their isomeric structures give rise to distinct odor profiles and varying abilities to dissolve resins and other polymers.
Fragrance Profile
The subtle shifts in molecular structure result in a range of fruity and sweet aromas. The odor detection threshold (ODT), the minimum concentration at which a substance can be detected by the human nose, is a key performance indicator for fragrance ingredients.
| Isomer | Fragrance Description | Odor Detection Threshold (ppb) |
| This compound | Pleasant fruity odor. | Data not available |
| n-Hexyl Acetate | Sweet, fruity, with pear and banana notes.[10] | 2.9[11] |
| 1-Methylpentyl Acetate | Fruity, with banana, sweet, green, apple, and pear notes.[9] | Data not available |
| 3-Methylpentyl Acetate | Fruity, sweet, with banana and apple notes.[4] | Data not available |
| 4-Methylpentyl Acetate | Mild, pleasant, fruity odor.[5] | Data not available |
Solvent Performance
The Kauri-butanol (Kb) value is a standardized measure of a solvent's ability to dissolve a standard kauri resin solution, providing a relative measure of its solvency power. A higher Kb value indicates a stronger solvent.
| Isomer | Kauri-butanol (Kb) Value |
| This compound | Data not available |
| n-Hexyl Acetate | Data not available |
| 1-Methylpentyl Acetate | Data not available |
| 3-Methylpentyl Acetate | Data not available |
| 4-Methylpentyl Acetate | Data not available |
Note: While specific Kb values for these isomers were not found in the available literature, the ASTM D1133 standard provides a method for their determination.
Logical Relationships and Experimental Workflows
The selection and application of these isomeric esters often follow a logical progression from understanding their basic properties to evaluating their performance in specific contexts.
The following diagram illustrates a typical experimental workflow for comparing the fragrance profiles of the isomeric acetate esters.
Experimental Protocols
Determination of Solvency Power (Kauri-Butanol Value)
Based on ASTM D1133: Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents [12][13][14]
1. Objective: To determine the relative solvent power of an acetate ester by titrating a standard solution of kauri resin in n-butanol until a defined turbidity is reached.
2. Materials:
- Kauri-butanol standard solution
- Toluene (B28343) (for standardization)
- The acetate ester to be tested
- 50-mL burette, graduated in 0.1-mL divisions
- 250-mL Erlenmeyer flask
- Sheet of 10-point print
3. Procedure:
- Standardization of Kauri-Butanol Solution:
- Weigh 20 ± 0.1 g of the kauri-butanol solution into the Erlenmeyer flask.
- Titrate with toluene from the burette while swirling the flask.
- The endpoint is reached when the print viewed through the solution becomes blurred.
- Record the volume of toluene used. The standard value is typically around 105 mL.
- Titration of the Acetate Ester:
- Weigh 20 ± 0.1 g of the standardized kauri-butanol solution into a clean Erlenmeyer flask.
- Fill the burette with the acetate ester being tested.
- Titrate the ester into the flask, swirling continuously, until the same endpoint of blurred print is reached.
- Record the volume of the acetate ester used.
4. Calculation:
- The Kauri-butanol value (Kb) is calculated using the following formula: Kb = (V1 / V2) * 100 Where: V1 = volume of toluene required for the standardization (mL) V2 = volume of the acetate ester required for the titration (mL)
Sensory Evaluation of Fragrance Profile by Gas Chromatography-Olfactometry (GC-O)
1. Objective: To separate the volatile components of an acetate ester sample and have a trained sensory panelist assess the odor of each component as it elutes from the gas chromatograph.
2. Materials and Instrumentation:
- Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory port.
- Capillary column suitable for fragrance analysis (e.g., polar column).
- Helium or hydrogen as carrier gas.
- Syringe for sample injection.
- The acetate ester sample, diluted in a suitable solvent (e.g., ethanol).
- Trained sensory panelists.
3. Procedure:
- Sample Preparation: Prepare a dilution series of the acetate ester in the chosen solvent.
- GC-O Analysis:
- Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.
- The GC separates the components based on their volatility and interaction with the column's stationary phase.
- The effluent from the column is split, with a portion going to the FID and the other to the heated olfactory port.[15]
- A panelist sniffs the effluent from the olfactory port and records the time, duration, and a description of any perceived odors.[15]
- Data Analysis:
- The data from the FID (retention times and peak areas) are correlated with the sensory data from the panelist.
- This allows for the identification of the specific compounds responsible for the different aroma characteristics.
- By analyzing the dilution series, the odor detection threshold (ODT) for the compound can be determined as the lowest concentration at which the odor is detected.[11]
This comparative guide highlights the nuanced differences between this compound and its isomers, providing a foundation for informed selection in research, development, and industrial applications. The provided experimental protocols offer standardized methods for the quantitative evaluation of their performance as both fragrance and solvent components.
References
- 1. 1-Pentanol, 2-methyl-, 1-acetate | C8H16O2 | CID 24625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexyl acetate | C8H16O2 | CID 8908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methylpentyl acetate | C8H16O2 | CID 110740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. 4-Methyl-2-pentyl acetate | C8H16O2 | CID 7959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. hexyl acetate, 142-92-7 [thegoodscentscompany.com]
- 8. Hexyl acetate - Wikipedia [en.wikipedia.org]
- 9. scent.vn [scent.vn]
- 10. cetjournal.it [cetjournal.it]
- 11. Concentration-detection functions for the odor of homologous n-acetate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. store.astm.org [store.astm.org]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. store.astm.org [store.astm.org]
- 15. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
A Comparative Sensory Panel Evaluation of 2-Methylpentyl Acetate and Other Fruity Esters
For researchers, scientists, and drug development professionals working with flavor and fragrance compounds, a precise understanding of their sensory profiles is crucial for applications ranging from pharmaceutical formulations to food and beverage development. This guide offers a comparative sensory evaluation of 2-methylpentyl acetate (B1210297) against other common fruity acetate esters, providing supporting experimental data and detailed methodologies to aid in compound selection and application.
Quantitative Sensory Profile Comparison
Table 1: Comparative Aroma Profile of Fruity Acetate Esters
| Aroma Attribute | 2-Methylpentyl Acetate (Qualitative) | Isoamyl Acetate (Representative Intensity Score) | Hexyl Acetate (Representative Intensity Score) |
| Fruity | Present | 13 | 12 |
| Banana | Not prominently described | 12 | 2 |
| Pear | Not prominently described | 8 | 10 |
| Apple | Not prominently described | 3 | 9 |
| Green | Not prominently described | 2 | 8 |
| Sweet | Present | 11 | 9 |
| Chemical/Solvent | Not prominently described | 4 | 3 |
Note: The intensity scores for isoamyl acetate and hexyl acetate are illustrative and based on their well-documented aroma profiles. A direct quantitative comparison with this compound would require a dedicated sensory panel study.
Detailed Aroma Profiles of Comparator Esters
Isoamyl Acetate: This ester is renowned for its potent and characteristic banana and pear-drop aroma.[2] Its aroma profile is dominated by sweet and fruity notes, with a distinct banana character.
Hexyl Acetate: In contrast, hexyl acetate offers a more complex fruity profile, often described as a combination of green, apple, and pear notes.[3] Its aroma is generally considered less intensely sweet than that of isoamyl acetate.
Experimental Protocols for Sensory Panel Evaluation
To obtain robust and reproducible sensory data, a well-defined experimental protocol is essential. The following outlines the methodology for a Quantitative Descriptive Analysis (QDA), a standard method for sensory panel evaluations.
1. Panelist Selection and Training:
-
Selection: A panel of 8-12 individuals is selected based on their sensory acuity, ability to discriminate between different aromas, and verbal fluency in describing sensory perceptions.
-
Training: The panel undergoes extensive training (typically 20-40 hours) to develop a consensus on a specific vocabulary (lexicon) to describe the aroma attributes of the esters being evaluated. Reference standards are provided to anchor the sensory terms. For example, a solution of isoamyl acetate could be used as a reference for the "banana" attribute.
2. Sample Preparation and Presentation:
-
Dilution: The acetate esters are diluted to a concentration that is clearly perceivable but not overpowering. A neutral solvent with low odor, such as light mineral oil or propylene (B89431) glycol, is used.
-
Presentation: All samples, including a solvent-only blank, are presented to the panelists in identical, odor-free glass containers, coded with random three-digit numbers to prevent bias. The order of presentation is randomized for each panelist.
3. Sensory Evaluation Procedure:
-
Environment: Evaluations are conducted in individual sensory booths under controlled conditions of temperature, humidity, and lighting to minimize distractions.
-
Assessment: Panelists assess the aroma of each sample by sniffing the headspace of the container.
-
Rating: The intensity of each agreed-upon sensory descriptor is rated on a 15-cm unstructured line scale, with anchors of "low" and "high" at each end.
-
Palate Cleansing: A mandatory waiting period of at least two minutes is enforced between samples, during which panelists cleanse their palate with deionized water and unsalted crackers.[3]
4. Data Analysis:
The intensity ratings from the line scales are converted to numerical data. Statistical analysis, typically Analysis of Variance (ANOVA), is then performed to determine significant differences in the intensity of each attribute across the different samples.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for a sensory panel evaluation and the logical relationship of key components in aroma perception.
Experimental workflow for sensory panel evaluation.
Simplified pathway of aroma perception.
References
A Comparative Analysis of 2-Methylpentyl Acetate and sec-Hexyl Acetate as Solvents for Research and Drug Development
In the landscape of scientific research and pharmaceutical development, the selection of an appropriate solvent is a critical decision that can significantly influence reaction kinetics, product purity, and overall process efficiency. This guide provides a detailed comparative study of two isomeric ester solvents, 2-Methylpentyl acetate (B1210297) and sec-Hexyl acetate, to assist researchers, scientists, and drug development professionals in making informed choices for their specific applications. While both compounds share the same molecular formula (C₈H₁₆O₂) and molecular weight, their structural differences lead to variations in their physicochemical properties and, consequently, their performance as solvents.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physical and chemical properties of a solvent is fundamental to its selection. The following tables summarize the key properties of 2-Methylpentyl acetate and sec-Hexyl acetate, providing a quantitative basis for comparison.
Table 1: General and Physical Properties
| Property | This compound | sec-Hexyl Acetate |
| CAS Number | 7789-99-3 | 108-84-9 |
| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ |
| Molecular Weight ( g/mol ) | 144.21[1] | 144.22[2] |
| Appearance | Colorless liquid | Colorless liquid with a mild, pleasant, fruity odor[2] |
| Boiling Point (°C) | 160[1] | 147.2 (297°F)[2] |
| Melting Point (°C) | -80.9 (estimate) | -63.9 (-83°F)[2] |
| Density/Specific Gravity | 0.87 g/cm³ | 0.86[2] |
| Vapor Pressure (mmHg) | Not readily available | 3[2] |
| Flash Point (°C) | 46.7 | 45 (113°F)[2] |
| Water Solubility | Not readily available | 0.08%[3] |
Table 2: Hansen Solubility Parameters
| Hansen Parameter | This compound (cal/ml)½ | n-Hexyl Acetate (cal/ml)½ (as a proxy for sec-Hexyl Acetate) |
| δD (Dispersion) | 7.4[4] | 7.8 |
| δP (Polar) | 1.5[4] | 1.4 |
| δH (Hydrogen Bonding) | 3.3[4] | 3.0 |
The similar Hansen Solubility Parameters of this compound and n-hexyl acetate suggest that they will have comparable solvency characteristics for a wide range of solutes. The slight differences in their dispersion and hydrogen bonding components may lead to subtle variations in their ability to dissolve specific compounds.
Experimental Protocols for Performance Evaluation
While direct comparative experimental data for this compound and sec-Hexyl acetate is limited in publicly available literature, the following detailed experimental protocols provide a framework for researchers to conduct their own comparative studies to determine the optimal solvent for their specific needs.
Determination of Solute Solubility
Objective: To quantitatively determine and compare the solubility of a target active pharmaceutical ingredient (API) or other compound of interest in this compound and sec-Hexyl acetate at various temperatures.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid solute to a known volume of each solvent (e.g., 10 mL) in separate sealed vials.
-
Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25°C, 37°C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant from each vial using a pre-heated or pre-cooled syringe to avoid precipitation.
-
Filter the collected supernatant through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Quantify the concentration of the solute in the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
-
Data Analysis:
-
Calculate the solubility of the solute in each solvent at the tested temperature, typically expressed in mg/mL or mol/L.
-
Repeat the experiment at different temperatures to construct a solubility profile.
-
Comparative Analysis of Reaction Kinetics
Objective: To compare the effect of this compound and sec-Hexyl acetate on the rate of a specific chemical reaction.
Methodology:
-
Reaction Setup:
-
In separate reaction vessels, dissolve the reactants in each of the test solvents (this compound and sec-Hexyl acetate) at the same initial concentrations.
-
Maintain the reaction vessels at a constant temperature using a water bath or other temperature-controlled device.
-
Initiate the reaction simultaneously in all vessels (e.g., by adding a catalyst or the final reactant).
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot immediately to stop further conversion (e.g., by rapid cooling or adding a quenching agent).
-
Analyze the composition of each quenched aliquot using a suitable analytical technique (e.g., Gas Chromatography (GC), HPLC, or NMR spectroscopy) to determine the concentration of a key reactant or product.
-
-
Data Analysis:
-
Plot the concentration of the monitored species versus time for each solvent.
-
Determine the initial reaction rate from the slope of the concentration-time curve at t=0.
-
Calculate the rate constant (k) for the reaction in each solvent by fitting the data to the appropriate rate law.
-
Compare the reaction rates and rate constants to evaluate the influence of each solvent on the reaction kinetics.
-
Discussion and Solvent Selection Considerations
The choice between this compound and sec-Hexyl acetate will ultimately depend on the specific requirements of the application.
-
Boiling Point: this compound has a higher boiling point (160 °C) compared to sec-hexyl acetate (147.2 °C). This can be advantageous for reactions requiring higher temperatures, as it allows for a wider operating range and can potentially increase reaction rates. Conversely, the lower boiling point of sec-hexyl acetate may be preferable for applications where easy solvent removal is a priority.
-
Solvency: Based on their similar Hansen Solubility Parameters, both solvents are expected to exhibit comparable solvency for a range of non-polar to moderately polar compounds. However, the subtle differences in their branching and HSP components may lead to one being a slightly better solvent for a particular solute. The experimental determination of solubility, as outlined in the protocol above, is the most reliable way to ascertain the optimal solvent for a specific API or compound.
-
Safety: Both solvents have similar flash points, indicating a comparable level of flammability. Standard laboratory safety precautions for handling flammable organic solvents should be followed for both.
-
Cost and Availability: The relative cost and commercial availability of these two isomers may also be a factor in the selection process, particularly for large-scale applications.
Conclusion
Both this compound and sec-Hexyl acetate are viable solvent options for a variety of applications in research and drug development. Their isomeric nature results in closely related physicochemical properties, yet the differences in their boiling points and potentially subtle variations in solvency warrant careful consideration. While this guide provides a comprehensive overview of their known properties and a framework for their comparative evaluation, it is strongly recommended that researchers conduct their own experimental studies using the provided protocols to determine the most suitable solvent for their specific needs. This empirical approach will ensure the selection of a solvent that optimizes solubility, reaction performance, and process efficiency.
References
A Comparative Guide to the Enantioselective Synthesis and Characterization of (R)- and (S)-2-Methylpentyl Acetate
This guide provides a comparative overview of common methodologies for the enantioselective synthesis of (R)- and (S)-2-Methylpentyl acetate (B1210297). It is designed for researchers, scientists, and professionals in drug development and chemical synthesis. The focus is on enzymatic kinetic resolution, a widely adopted green chemistry approach for producing enantiomerically enriched compounds. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist in methodology selection and implementation.
Introduction to Enantioselective Synthesis
2-Methylpentyl acetate is a chiral ester, existing as two non-superimposable mirror images: (R)- and (S)-enantiomers. The distinct stereochemistry of these molecules can lead to different biological activities, making their selective synthesis crucial in fields like pharmacology and flavor chemistry. Enantioselective synthesis aims to produce a single enantiomer in high purity. A prevalent and efficient method for resolving chiral alcohols, the precursors to chiral esters, is through enzymatic kinetic resolution. This technique leverages the stereospecificity of enzymes, most commonly lipases, to selectively acylate one enantiomer from a racemic mixture, allowing for the separation of both enantiomers.
Comparison of Synthetic Routes
The synthesis of enantiomerically enriched (R)- and (S)-2-Methylpentyl acetate typically begins with the resolution of racemic 2-methyl-1-pentanol (B47364). Two primary enzymatic strategies are compared below:
-
Route A: Two-Step Enzymatic Resolution and Esterification. In this approach, the racemic alcohol is first resolved. The enzyme selectively acylates one enantiomer, leaving the other unreacted. The resulting ester and the unreacted alcohol are then separated. Subsequent esterification of the resolved alcohol and hydrolysis of the resolved ester yield the two desired acetate enantiomers.
-
Route B: Direct Enzymatic Kinetic Resolution via Transesterification. This method involves the direct reaction of the racemic alcohol with an acyl donor (like vinyl acetate) in the presence of a lipase (B570770). The enzyme selectively catalyzes the formation of one enantiomer of this compound, leaving the other alcohol enantiomer unreacted. This provides a more direct route to one of the target enantiomers and the oppositely configured alcohol.
Table 1: Comparison of Enantioselective Synthetic Routes
| Parameter | Route A: Resolution of Alcohol + Esterification | Route B: Direct Resolution via Transesterification |
| Primary Product | Resolved (S)-2-methyl-1-pentanol and (R)-ester | (R)-2-Methylpentyl acetate and (S)-2-methyl-1-pentanol |
| Theoretical Max. Yield | 50% for each enantiomer after separation and further reaction | 50% for the target acetate enantiomer |
| Enantioselectivity | Typically high (>95% ee) depending on the enzyme | Typically high (>95% ee) depending on the enzyme |
| Number of Key Steps | 2 (Resolution followed by esterification/hydrolysis) | 1 (Direct selective esterification) |
| Process Simplicity | More complex due to multiple separation and reaction steps | Simpler, with fewer intermediate steps |
| Key Reagents | Racemic alcohol, acyl donor, lipase, esterification agent | Racemic alcohol, vinyl acetate, lipase |
Experimental Protocols
This protocol describes the kinetic resolution of racemic 2-methyl-1-pentanol using Candida antarctica lipase B (CALB, often immobilized as Novozym 435) and vinyl acetate as the acyl donor.
-
Reaction Setup: To a 100 mL flask, add racemic 2-methyl-1-pentanol (10.2 g, 100 mmol) and 50 mL of a non-polar solvent such as hexane (B92381).
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) (1.0 g).
-
Acylation: Add vinyl acetate (4.3 g, 50 mmol) to the mixture. Using a sub-stoichiometric amount of the acyl donor prevents the reaction from proceeding past 50% conversion, which is ideal for kinetic resolution.
-
Incubation: Seal the flask and place it in an orbital shaker at a constant temperature (e.g., 40°C) and 200 rpm.[1]
-
Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral gas chromatography (GC) to determine the conversion and enantiomeric excess (ee) of the product and remaining substrate. The reaction is typically stopped at or near 50% conversion to achieve maximum ee for both components.
-
Workup: Once the desired conversion is reached (approx. 48 hours), filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Separation: Remove the solvent from the filtrate under reduced pressure. The resulting mixture contains (R)-2-Methylpentyl acetate and unreacted (S)-2-methyl-1-pentanol. Separate these compounds using column chromatography on silica (B1680970) gel.
This protocol is for determining the enantiomeric excess of the synthesized this compound and the unreacted 2-methyl-1-pentanol.
-
Column: Use a capillary GC column with a chiral stationary phase, such as one based on a derivatized cyclodextrin (B1172386) (e.g., Rt-βDEXsm).[2]
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample (either the crude reaction mixture or the purified product) in a suitable solvent like hexane or dichloromethane.
-
GC Conditions:
-
Injector Temperature: 220°C
-
Detector (FID) Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 150°C at 5°C/min.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. The two enantiomers will have different retention times, allowing for their separation and quantification.
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = ([Area_major - Area_minor] / [Area_major + Area_minor]) * 100
-
Run standards of the racemic mixture and, if available, pure enantiomers to confirm peak identification.
-
This protocol uses a chiral solvating agent to differentiate the enantiomers in ¹H NMR spectroscopy.
-
Sample Preparation: Dissolve approximately 10-15 mg of the chiral this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire Standard Spectrum: Obtain a standard ¹H NMR spectrum of the sample.
-
Addition of Chiral Solvating Agent (CSA): Add an enantiomerically pure chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR tube in small, incremental amounts.
-
Acquire Spectra: Acquire a new ¹H NMR spectrum after each addition of the CSA. The CSA will form transient diastereomeric complexes with the (R)- and (S)-enantiomers of the analyte, causing their corresponding proton signals (e.g., the -CH₂O- protons) to appear at slightly different chemical shifts.[3]
-
Analysis: Integrate the separated signals corresponding to each enantiomer to determine their ratio and calculate the enantiomeric excess.
Data Presentation and Comparison
The following tables summarize expected experimental data from the synthesis and characterization of (R)- and (S)-2-Methylpentyl acetate.
Table 2: Summary of Synthetic Results (Route B)
| Product | Yield (%) | Enantiomeric Excess (ee, %) | Method of ee Determination |
| (R)-2-Methylpentyl acetate | ~45% | >98% | Chiral GC |
| (S)-2-methyl-1-pentanol | ~47% | >98% | Chiral GC (after derivatization) |
Table 3: Comparison of Characterization Techniques
| Technique | Information Provided | ee Accuracy | Advantages | Limitations |
| Chiral GC | Enantiomeric ratio, purity | High (±0.5%) | High resolution, small sample size, well-established.[2] | Requires a specific chiral column, method development may be needed. |
| NMR with CSA | Enantiomeric ratio, structural confirmation | Good (±2-5%) | Provides structural information simultaneously, non-destructive.[3] | Lower sensitivity than GC, requires pure chiral agents, peak overlap can occur. |
| Polarimetry | Optical rotation ([α]) | Low (qualitative) | Fast, simple, provides information on bulk sample chirality. | Impurities can significantly affect results, not suitable for accurate ee determination without a known specific rotation of the pure enantiomer.[4] |
Table 4: Representative Characterization Data
| Compound | Technique | Observed Value |
| (R)-2-Methylpentyl acetate | Chiral GC Retention Time | 12.5 min |
| ¹H NMR (CDCl₃) | δ 4.01 (dd), 3.89 (dd, 2H, -CH₂O-); 2.05 (s, 3H, -COCH₃); 1.75 (m, 1H); 1.40-1.15 (m, 4H); 0.91 (m, 6H) | |
| Optical Rotation [α]D²⁰ | Positive (+) | |
| (S)-2-Methylpentyl acetate | Chiral GC Retention Time | 12.1 min |
| ¹H NMR (CDCl₃) | Identical to (R)-enantiomer without chiral solvating agent | |
| Optical Rotation [α]D²⁰ | Negative (-) | |
| Racemic Mixture | Chiral GC | Two peaks of equal area at 12.1 min and 12.5 min |
| Optical Rotation [α]D²⁰ | 0° |
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and the logical comparison between the synthetic routes.
References
Performance comparison of different lipases for 2-Methylpentyl acetate synthesis
A Comparative Guide to Lipase (B570770) Performance in 2-Methylpentyl Acetate (B1210297) Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enzymatic synthesis of esters, such as 2-methylpentyl acetate, offers a green and highly selective alternative to traditional chemical methods. Lipases are the biocatalysts of choice for these reactions, demonstrating high efficiency under mild conditions. This guide provides a comparative overview of the performance of different lipases in the synthesis of short-chain alkyl esters, which can serve as a reference for the synthesis of this compound. The data presented is based on studies of structurally similar esters, providing valuable insights for enzyme selection and process optimization.
Quantitative Performance Comparison of Immobilized Lipases
The selection of a suitable lipase is critical for achieving high conversion and yield in ester synthesis. The following table summarizes the performance of various commercial and lab-prepared immobilized lipases in the synthesis of short-chain carboxylic acid esters. While not specific to this compound, the data for esters like butyl butyrate (B1204436) and isoamyl acetate provide a strong indication of how these enzymes might perform.
| Biocatalyst | Support Material | Substrates | Conversion (%) | Reaction Time (h) |
| IMMCALB-T2-350 | Acrylic Beads | Acetic Acid + Isoamyl Alcohol | 98.4 | 24 |
| Butyric Acid + 1-Butanol | 97.2 | 24 | ||
| PFL-octyl-silica | Octyl-coated Silica | Acetic Acid + Isoamyl Alcohol | 97.5 | 24 |
| Butyric Acid + 1-Butanol | 98.1 | 24 | ||
| IMMTLL-T2-150 | Acrylic Beads | Acetic Acid + Isoamyl Alcohol | 88.9 | 24 |
| Butyric Acid + 1-Butanol | 95.3 | 24 | ||
| IMMAPF-T2-150 | Acrylic Beads | Acetic Acid + Isoamyl Alcohol | 96.1 | 24 |
| Butyric Acid + 1-Butanol | 97.8 | 24 |
Data compiled from a study on the synthesis of short-chain carboxylic acid esters by esterification reactions in organic media.[1][2][3][4]
Key Observations:
-
All tested biocatalysts demonstrated excellent performance in synthesizing flavor esters, with conversions generally exceeding 88%.[1][2][3][4]
-
The immobilized lipase from Candida antarctica B (IMMCALB-T2-350, often known as Novozym 435) and the lab-prepared Pseudomonas fluorescens lipase immobilized on octyl-silica (PFL-octyl-silica) showed consistently high conversions of over 95% for all tested alcohols.[1]
-
These results suggest that both Candida antarctica lipase B and Pseudomonas fluorescens lipase are strong candidates for the synthesis of this compound.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of short-chain esters using immobilized lipases, based on methodologies reported in the literature.[1][2][3][4]
Materials:
-
Lipase: Immobilized lipase (e.g., IMMCALB-T2-350, PFL-octyl-silica).
-
Substrates: 2-Methylpentanol and Acetic Acid.
-
Solvent: Heptane (or other suitable organic solvent).
-
Dehydrating Agent: Molecular sieves (20 g/L).
-
Reaction Vessel: Sealed flasks.
Procedure:
-
Reaction Mixture Preparation: Prepare a 10 mL solution of 2-methylpentanol and acetic acid in heptane, with a final concentration of 0.1 M for both substrates.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme load is 200 units per gram of acid.
-
Dehydration: Add molecular sieves to the mixture to remove the water produced during the esterification, which helps to drive the reaction equilibrium towards the product.
-
Incubation: Perform the reaction at 37°C with constant stirring at 250 rpm.
-
Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using gas chromatography (GC) to determine the concentration of the ester product.
-
Termination: The reaction is typically run for 24 hours or until no further increase in conversion is observed.
-
Product Analysis: Quantify the final conversion by analyzing the consumption of the limiting substrate or the formation of the ester product by GC.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the lipase-catalyzed synthesis of this compound.
References
- 1. Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media | Semantic Scholar [semanticscholar.org]
Comparative Olfactory Threshold Analysis of 2-Methylpentyl Acetate and Alternative Acetate Esters
For Researchers, Scientists, and Drug Development Professionals
Quantitative Olfactory Threshold Data
The following table summarizes the reported olfactory detection thresholds for a series of acetate (B1210297) esters. These values, determined by various experimental methodologies, offer a quantitative comparison of the potency of these odorants.
| Compound | Chemical Structure | CAS Number | Molecular Formula | Olfactory Threshold |
| 2-Methylpentyl acetate | CH₃COOCH(CH₃)CH₂CH₂CH₂CH₃ | 7789-99-3 | C₈H₁₆O₂ | Data not available |
| sec-Hexyl acetate | CH₃COOCH(CH₃)CH₂CH₂CH₂CH₃ | 108-84-9 | C₈H₁₆O₂ | 0.39 ppm[1] |
| n-Pentyl acetate | CH₃COO(CH₂)₄CH₃ | 628-63-7 | C₇H₁₄O₂ | 97 ppb[2] |
| Isoamyl acetate | CH₃COOCH₂CH₂CH(CH₃)₂ | 123-92-2 | C₇H₁₄O₂ | 3.6 ppb[2] |
| n-Butyl acetate | CH₃COO(CH₂)₃CH₃ | 123-86-4 | C₆H₁₂O₂ | 49 ppb[2] |
| n-Hexyl acetate | CH₃COO(CH₂)₅CH₃ | 142-92-7 | C₈H₁₆O₂ | 2.9 ppb[3] / 11 ppb[2] |
| n-Octyl acetate | CH₃COO(CH₂)₇CH₃ | 112-14-1 | C₁₀H₂₀O₂ | 20 ppb[3] |
| Isobutyl acetate | CH₃COOCH₂CH(CH₃)₂ | 110-19-0 | C₆H₁₂O₂ | 1.4 ppb[2] |
| Propyl acetate | CH₃COOCH₂CH₂CH₃ | 109-60-4 | C₅H₁₀O₂ | 268 ppb[2] |
Experimental Protocols for Olfactory Threshold Determination
The determination of olfactory thresholds is a critical aspect of sensory science, providing a quantitative measure of the concentration at which a substance can be detected by the sense of smell. The methodologies employed in the cited studies generally adhere to established psychophysical procedures designed to ensure accuracy and reproducibility.
Air-Dilution Olfactometry with a Forced-Choice Procedure
A prevalent and precise method for determining olfactory thresholds is air-dilution olfactometry coupled with a forced-choice presentation protocol.[3]
-
Apparatus: An olfactometer is used to generate precise dilutions of the odorant vapor with purified, odorless air. This allows for the controlled presentation of a range of concentrations to the panelists.
-
Procedure:
-
Panelist Selection: Human subjects are screened for normal olfactory function (normosmia).
-
Stimulus Presentation: In a typical three-alternative forced-choice (3-AFC) task, panelists are presented with three sniffing ports, where one randomly contains the diluted odorant and the other two contain odorless air.
-
Ascending Concentration Series: The test begins with concentrations below the expected threshold. The concentration is gradually increased in discrete steps.
-
Panelist Task: At each concentration level, the panelist is required to identify which of the three ports contains the odor. Even if no odor is perceived, a guess is required.
-
Threshold Determination: The olfactory threshold is statistically determined as the concentration at which a panelist can correctly identify the odorant at a rate significantly above chance (e.g., 50% or 75% correct, depending on the statistical model used).[3]
-
Go/No-Go Operant Conditioning Assay (Animal Studies)
For animal subjects, such as mice, a common method is a head-fixed Go/No-Go operant conditioning assay.[2]
-
Apparatus: A computer-controlled olfactometer delivers precise dilutions of odorants to a sniffing port accessible by the animal. A lick spout is used to record the animal's response and deliver a water reward.
-
Procedure:
-
Training: Animals are trained to associate the presence of an odor with withholding licking for a water reward (No-Go trial) and the absence of an odor with licking for a reward (Go trial).
-
Testing: A series of decreasing concentrations of the test odorant is presented.
-
Threshold Determination: The olfactory threshold is defined as the lowest concentration at which the animal's performance in correctly withholding licks on No-Go trials is significantly different from its performance on blank (Go) trials.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the olfactory threshold in human subjects using a forced-choice, ascending concentration method.
Caption: Workflow for human olfactory threshold determination.
References
Benchmarking 2-Methylpentyl Acetate: A Comparative Guide to Solvent Properties for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical decision in the pharmaceutical industry, impacting the synthesis, purification, crystallization, and formulation of active pharmaceutical ingredients (APIs). This guide provides a comprehensive benchmark of 2-Methylpentyl acetate (B1210297) against established industry-standard solvents: ethyl acetate, toluene, and methyl isobutyl ketone (MIBK). The following sections present a comparative analysis of their key physical and chemical properties, supported by experimental data and standardized testing protocols, to aid in informed solvent selection for drug development applications.
Comparative Analysis of Solvent Properties
The selection of a solvent in pharmaceutical processes is a multi-faceted decision, balancing solubility, physical properties, and safety. The following table summarizes key quantitative data for 2-Methylpentyl acetate and industry-standard solvents.
| Property | This compound | Ethyl Acetate | Toluene | Methyl Isobutyl Ketone (MIBK) |
| Molecular Formula | C₈H₁₆O₂ | C₄H₈O₂ | C₇H₈ | C₆H₁₂O |
| Molecular Weight ( g/mol ) | 144.21 | 88.11 | 92.14 | 100.16 |
| Boiling Point (°C) | 160 | 77.1 | 110.6 | 117-118 |
| Density (g/cm³ at 20°C) | 0.87 | 0.902 | 0.867 | 0.802 |
| Flash Point (°C) | 46.7 | -4 | 4 | 14 |
| Evaporation Rate (n-BuAc = 1) | 0.5 | 4.5 | 2.0 | 1.6 |
| Water Solubility | Low | 8.3 g/100 mL (at 20°C) | 0.05 g/100 mL (at 20°C) | 1.9 g/100 mL (at 20°C) |
API Solubility Data
The ability of a solvent to effectively dissolve an API is paramount. While specific quantitative solubility data for a wide range of APIs in this compound is not extensively available in public literature, a comparative analysis of the solubility of common non-steroidal anti-inflammatory drugs (NSAIDs) in the benchmark solvents is presented below. The data is expressed in mole fraction (x) at or near room temperature.
| Active Pharmaceutical Ingredient (API) | Ethyl Acetate | Toluene | Methyl Isobutyl Ketone (MIBK) |
| Ibuprofen | Soluble[1][2] | Soluble[3] | Data not readily available |
| Naproxen | Soluble[4] | Data not readily available | Data not readily available |
| Ketoprofen | Soluble[5][6] | Soluble[5][6] | Data not readily available |
Note on this compound Solubility: As an ester, this compound is expected to exhibit good solubility for many organic compounds, including APIs that are soluble in other esters like ethyl acetate.[7] Its larger alkyl chain compared to ethyl acetate may enhance its ability to dissolve more lipophilic compounds. However, for critical applications, experimental determination of solubility is strongly recommended.
Experimental Protocols
The following are summarized methodologies for determining the key solvent properties benchmarked in this guide.
Density Determination (Based on ASTM D4052)
This method covers the determination of the density of liquids using a digital density meter.
-
Apparatus: Digital density meter with a U-shaped oscillating tube, temperature control system, and a means to introduce the sample.
-
Procedure:
-
Calibrate the instrument with dry air and a certified reference standard (e.g., pure water).
-
Equilibrate the sample to the measurement temperature.
-
Introduce the sample into the oscillating tube, ensuring no air bubbles are present.
-
The instrument measures the oscillation period of the tube filled with the sample.
-
The density is calculated from the oscillation period and the calibration constants.
-
Record the density value at the specified temperature.[3][4][5][8][9]
-
Evaporation Rate Determination (Based on ASTM D3539)
This test method determines the relative evaporation rate of volatile liquids.
-
Apparatus: Shell Thin-Film Evaporometer, which includes a rotating disc, a controlled temperature and airflow environment, and a means to apply the sample.
-
Procedure:
-
A standard volume of the solvent is applied to a filter paper disc attached to a spring.
-
The disc is rotated in a controlled environment.
-
The time required for a specific percentage of the solvent to evaporate (typically 90%) is measured.
-
The evaporation rate is expressed as a ratio to the evaporation time of a reference solvent, typically n-butyl acetate.[1][2][10][11][12]
-
Flash Point Determination (Based on ASTM D93)
This method determines the lowest temperature at which a liquid gives off sufficient vapor to form an ignitable mixture with air.
-
Apparatus: Pensky-Martens closed-cup tester, consisting of a test cup with a lid, a stirring device, a heating source, and an ignition source.
-
Procedure:
-
The sample is placed in the test cup and heated at a slow, constant rate with continuous stirring.
-
At specified temperature intervals, an ignition source is directed into the vapor space of the cup.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[13][14]
-
API Solubility Determination (General Gravimetric Method)
This is a common method for determining the equilibrium solubility of a solid in a solvent.
-
Apparatus: Analytical balance, temperature-controlled shaker or incubator, vials with secure caps, filtration apparatus (e.g., syringe filters).
-
Procedure:
-
Add an excess amount of the solid API to a known volume or mass of the solvent in a vial.
-
Seal the vial and agitate it at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
After reaching equilibrium, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved solids.
-
Evaporate the solvent from the filtered solution and weigh the remaining solid API.
-
Calculate the solubility in terms of mass per volume (e.g., mg/mL) or mole fraction.[13]
-
Experimental Workflow: API Crystallization
Crystallization is a critical purification step in API manufacturing. The choice of solvent significantly influences crystal form, size, and purity. The following diagram illustrates a typical model-driven workflow for developing an API crystallization process, where a solvent such as this compound could be employed.
Conclusion
This compound presents itself as a viable solvent for various pharmaceutical applications, with a favorable balance of properties. Its higher boiling point and flash point compared to ethyl acetate offer potential advantages in terms of reduced volatility and improved safety. While its evaporation rate is slower than the other benchmarked solvents, this can be advantageous in processes where slower drying times are desirable.
The primary knowledge gap identified is the lack of extensive, publicly available quantitative solubility data for a wide range of APIs in this compound. Therefore, for any new drug development process, it is imperative to conduct thorough experimental solubility studies to ascertain its suitability. This guide provides the foundational data and standardized protocols to enable researchers and drug development professionals to effectively benchmark this compound against industry standards and make data-driven decisions for their specific applications.
References
- 1. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turi.org [turi.org]
- 3. Isoamyl Acetate | C7H14O2 | CID 31276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. View Attachment [cir-reports.cir-safety.org]
- 8. pharmaceuticsconference.com [pharmaceuticsconference.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. ISOAMYL ACETATE - Ataman Kimya [atamanchemicals.com]
- 14. isoamyl acetate, 123-92-2 [thegoodscentscompany.com]
Safety Operating Guide
Proper Disposal of 2-Methylpentyl Acetate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of 2-Methylpentyl acetate (B1210297), tailored for researchers, scientists, and drug development professionals.
Safety and Handling Profile:
2-Methylpentyl acetate is a flammable liquid and vapor that requires careful handling to mitigate risks. It is also recognized as being harmful to aquatic life.[1] Adherence to prescribed safety protocols is crucial from acquisition through to final disposal.
Quantitative Data Summary:
For quick reference, the key physical, chemical, and safety data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H16O2 | |
| Molecular Weight | 144.21 g/mol | |
| Appearance | Colorless to Almost colorless clear liquid | |
| Boiling Point | 160 °C | [2] |
| Flash Point | 47 °C | |
| Specific Gravity | 0.87 (20/20 °C) | |
| GHS Hazard Statements | H226: Flammable liquid and vapor | [1] |
| H402: Harmful to aquatic life | [1] |
Pre-Disposal and Handling Protocols:
Before initiating the disposal process, ensure all safety measures are in place. This includes wearing appropriate personal protective equipment (PPE) such as flame-retardant clothing, gloves, and eye/face protection.[1] Handle the chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1] Use only non-sparking tools and take precautionary measures against static discharge.
Step-by-Step Disposal Procedure:
The disposal of this compound must be conducted in compliance with all local, state, and federal regulations. The following steps outline the recommended procedure for laboratory personnel preparing this chemical for waste collection.
-
Container Management : Keep this compound in its original, tightly closed container.[1] Do not mix it with other waste materials.[1]
-
Labeling : Ensure the container is clearly and accurately labeled with the chemical name and associated hazards.
-
Waste Collection Area : Store the sealed container in a designated, well-ventilated, and cool waste collection area.[1] This area should be away from incompatible materials and sources of ignition.
-
Engage a Licensed Waste Disposal Company : The disposal of this compound must be handled by an approved and licensed waste disposal plant.[1][3] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a certified waste management contractor.
-
Documentation : Maintain a record of the amount of this compound designated for disposal, including the date and any other information required by your institution or local regulations.
-
Spill Management : In the event of a spill, cover the drains to prevent the chemical from entering them.[1] Absorb the spill with a liquid-absorbent material (e.g., Chemizorb®) and dispose of the contaminated material as hazardous waste in a sealed container.[1]
Disposal Workflow:
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methylpentyl Acetate
Essential safety and logistical information for the proper handling and disposal of 2-Methylpentyl acetate (B1210297) is critical for maintaining a safe laboratory environment. This guide provides detailed procedural steps for researchers, scientists, and drug development professionals to minimize risks and ensure operational integrity.
2-Methylpentyl acetate is a flammable liquid and vapor that can cause skin and eye irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is mandatory to prevent exposure and ensure a secure working environment.
Physical and Chemical Properties
A clear understanding of the chemical's properties is the foundation of safe handling.
| Property | Value |
| Molecular Formula | C₈H₁₆O₂[3][4][5] |
| Molecular Weight | 144.21 g/mol [3][4][5] |
| Appearance | Colorless to almost colorless clear liquid[1][4][6] |
| Boiling Point | 160 °C[3][4] |
| Flash Point | 47 °C[4] |
| Specific Gravity | 0.87 (20/20)[4] |
| Storage Temperature | Room temperature, recommended to be stored in a cool, dark place (<15°C)[4][6] |
Operational Plan: Handling this compound
A systematic approach to handling this chemical will mitigate risks. The following step-by-step guide outlines the necessary precautions and actions.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[7]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][4][6]
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Always wear chemical safety goggles or a face shield.[7][8]
-
Skin Protection:
-
Wear disposable nitrile gloves. Double-gloving is recommended for enhanced protection.[8]
-
Gloves should be changed frequently, and immediately if they become contaminated.[8]
-
A lab coat or a disposable, long-sleeved gown that closes in the back is required to protect personal clothing.[8]
-
Wear closed-toe shoes. Disposable shoe covers may be used to prevent the spread of contaminants.[8]
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a properly fit-tested N95 respirator or higher is necessary.[7][8]
3. Handling Procedures:
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking is permitted in the handling area.[1][4][6]
-
Ground and bond the container and receiving equipment to prevent static discharge.[1][4][6]
-
Avoid contact with skin and eyes.[9]
-
Do not eat, drink, or smoke while handling the product.[7]
4. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[7][9]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water.[6][10] If skin irritation occurs, get medical attention.[11]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][9]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7][9]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.
1. Waste Segregation and Collection:
-
All disposable PPE (gloves, gowns, shoe covers) used while handling the compound should be considered hazardous waste.[8]
-
Collect waste this compound and contaminated materials in a dedicated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[10]
2. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.
-
The storage area should have secondary containment to manage potential leaks.
3. Final Disposal:
-
Dispose of the hazardous waste through a licensed hazardous waste management company.[8]
-
All disposal activities must be in accordance with local, state, and federal regulations.[10][11] Do not pour down the drain.[10]
Experimental Workflow and Safety Pathways
To visualize the procedural flow of handling and disposing of this compound safely, the following diagrams outline the necessary steps and decision points.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Caption: A step-by-step logical relationship diagram for the proper disposal of this compound waste.
References
- 1. Page loading... [wap.guidechem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound | 7789-99-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 7789-99-3 | TCI AMERICA [tcichemicals.com]
- 7. 2-pentyl acetate [quimicaorganica.org]
- 8. benchchem.com [benchchem.com]
- 9. angenechemical.com [angenechemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. download.basf.com [download.basf.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
